Product packaging for 7-Amino-2,4-dimethyl-quinoline(Cat. No.:)

7-Amino-2,4-dimethyl-quinoline

Cat. No.: B8540071
M. Wt: 172.23 g/mol
InChI Key: BLOIPXZEVRZOKG-UHFFFAOYSA-N
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Description

Contextualization of Quinolines in Modern Chemical Sciences

Significance of Substituted Quinolines in Chemical Synthesis

The true versatility of the quinoline (B57606) system is realized through the introduction of various substituents onto the heterocyclic core. nih.gov The position and nature of these substituents can dramatically alter the physical and chemical properties of the resulting molecule. For instance, the placement of electron-donating or electron-withdrawing groups can influence the electron density distribution within the aromatic system, thereby affecting its reactivity and spectroscopic properties. Substituted quinolines are not only end products with specific functions but also serve as crucial intermediates in the construction of more complex molecular architectures. Their importance is underscored by their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.gov

Importance and Research Relevance of Aminoquinoline Scaffolds

Reactivity Profile of Amino-Substituted Aromatic Systems

The introduction of an amino group (-NH2) to an aromatic system, such as in aminoquinolines, significantly impacts its reactivity. The amino group is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the π-system of the ring. Consequently, amino-substituted aromatic compounds readily participate in reactions such as halogenation, nitration, and sulfonation. The position of the amino group on the quinoline ring dictates which positions are most activated for subsequent reactions. Furthermore, the amino group itself can act as a nucleophile, participating in a wide range of reactions to form amides, imines, and other nitrogen-containing functionalities. researchgate.netgoogle.com

Role of Aminoquinolines as Synthetic Intermediates and Precursors

Aminoquinolines are valuable building blocks in organic synthesis. The dual reactivity of the amino group and the quinoline core allows for a diverse array of chemical transformations. They can serve as precursors for the synthesis of more complex heterocyclic systems through cyclization reactions. The amino group can also be chemically modified to introduce a variety of functional groups, thereby enabling the generation of a library of compounds with diverse properties. This versatility makes aminoquinolines, including 7-Amino-2,4-dimethyl-quinoline, important intermediates in the development of new materials and biologically active molecules. researchgate.netbenthamdirect.com For example, the 8-aminoquinoline (B160924) scaffold has been extensively used as a directing group in C-H bond activation reactions. researchgate.net

Historical Development and Early Insights into this compound

The synthesis of quinoline derivatives has a rich history dating back to the 19th century with foundational methods like the Skraup (1880) and Doebner–Von Miller (1881) reactions. These early methods, while groundbreaking, were often limited to producing unsubstituted or minimally functionalized quinolines. The Combes synthesis, developed in 1888, provided a route to 2,4-disubstituted quinolines by reacting anilines with β-diketones. iipseries.org

Specific early research focused on this compound is less documented in readily available historical literature. However, its synthesis can be achieved through established methods. One modern and efficient approach involves the reaction of m-phenylenediamine (B132917) with acetylacetone (B45752) (2,4-pentanedione). nih.gov Another catalyst-free method reacts m-phenylenediamine with 1,3-diketones that have methyl groups, which directs the cyclization to form the 2,4-dimethyl substitution pattern. Research has also explored its formation as a salt with various anions, such as formate (B1220265), chloride, and acetate (B1210297), to study its supramolecular assemblies and luminescent properties. ontosight.airesearchgate.netrsc.org These studies have provided detailed characterization through techniques like single-crystal X-ray diffraction, which confirmed the protonation of the quinoline ring's nitrogen atom in these salts. researchgate.netrsc.org

Detailed Research Findings

Recent research has focused on the unique properties of this compound, particularly in the realm of materials science. It has been shown to form fluorescent polymorphs when combined with organic acids, indicating potential applications in optoelectronics. Computational models have been employed to understand its physicochemical properties, such as its aqueous solubility, which is predicted to be higher than its non-amino-substituted analog, 2,4-dimethylquinoline (B72138), due to the polarity imparted by the amino group.

The structural and electronic properties of this compound have been extensively characterized. Spectroscopic techniques such as NMR and IR spectroscopy are used to confirm the positions of the methyl and amino substituents. Advanced techniques like X-ray crystallography have been used to determine its molecular packing and the hydrogen-bonding networks that stabilize its crystal lattice. Furthermore, Density Functional Theory (DFT) analysis has been used to predict its vibrational modes and electronic properties, such as the HOMO-LUMO gap.

The table below summarizes some of the key physicochemical properties of this compound.

PropertyValue/DescriptionSource
Molecular Formula C₁₁H₁₂N₂ nih.gov
Molecular Weight 172.23 g/mol nih.gov
IUPAC Name 2,4-dimethylquinolin-7-amine nih.gov
Appearance Typically a crystalline solid evitachem.com
Solubility Generally insoluble in water, but may dissolve in organic solvents. Computational models suggest enhanced aqueous solubility compared to non-amino analogs. evitachem.com
Luminescence Forms fluorescent polymorphs with organic acids. Shows strong luminescence in the solid state and in solution, with emission in the range of 422–534 nm when formed as salts with various anions. researchgate.netrsc.org

Initial Discovery or First Synthesis Reports

The synthesis of the broader quinoline scaffold dates back to the 19th century with the development of several named reactions that remain fundamental to organic chemistry. iipseries.org Key methods for creating substituted quinolines include the Skraup synthesis (1880), the Combes synthesis (1888), the Doebner-von Miller reaction, and the Friedländer synthesis. wikipedia.orgiipseries.orgnih.gov

The Combes synthesis is particularly relevant as it produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an aniline (B41778) with a β-diketone. iipseries.org While the exact first synthesis of this compound is not easily pinpointed in a singular seminal report, its preparation follows established synthetic pathways. Modern synthetic approaches often employ variations of these classical methods. For instance, a catalyst-free method for producing 2,4-disubstituted 7-aminoquinolines has been reported, highlighting a contemporary trend towards more efficient and environmentally benign syntheses. nih.gov In one comparative study, this compound (referred to as ADMQ) was specifically prepared to contrast its optical properties against newly synthesized fluorinated analogs. nih.gov Another efficient preparation involves reacting 2-Amino-4-methylacetophenone with acetylacetone, catalyzed by Chloramine-T, achieving a high yield.

Table 1: Selected Synthesis Methods for Quinoline Derivatives

Named Reaction Reactants General Product Year
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent Quinoline 1880
Combes Synthesis Aniline, β-Diketone 2,4-Disubstituted Quinoline 1888
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl Compound Substituted Quinoline -

Evolution of Research Interest in this Specific Compound

Initial interest in quinolines was largely driven by their prevalence in antimalarial alkaloids like quinine. wikipedia.org However, the research focus on this compound specifically has evolved significantly from basic synthesis to sophisticated applications. In recent years, the compound has garnered considerable attention in the field of materials science. This shift is primarily due to its inherent fluorescent properties.

Researchers discovered that this compound can form molecular crystalline materials with tunable luminescent properties when combined with various organic acids. This opened a new avenue of investigation into its potential for creating novel optoelectronic materials. Further studies have explored the creation of its salts with a variety of anions, demonstrating that the solid-state emission spectra are highly sensitive to the counter-ion and the molecular packing in the crystal lattice. researchgate.netrsc.org This evolution marks a transition from viewing the compound as a mere synthetic intermediate to recognizing it as a functional molecule with valuable photophysical characteristics.

Current Research Landscape and Specific Academic Focus on this compound

The current academic focus on this compound is concentrated in two main areas: materials science and bioimaging, with underlying support from computational studies.

Luminescent Materials: A significant portion of current research investigates the supramolecular assemblies of 7-Amino-2,4-dimethyl-quinolinium salts. researchgate.netrsc.org By protonating the quinoline nitrogen with different acids (e.g., formic, acetic, benzoic), researchers have created a series of salts that exhibit strong luminescence in the solid state. researchgate.net The crystal structures of these salts, determined by single-crystal X-ray diffraction, reveal complex three-dimensional networks stabilized by hydrogen bonds and π–π stacking interactions. researchgate.netrsc.org The nature of these noncovalent interactions and the choice of the anion are critical in modulating the emission wavelength, which ranges from 422 to 534 nm. researchgate.net This research is pivotal for the development of new organic fluorescent materials.

Bioimaging Probes: The intrinsic fluorescence of the 7-aminoquinoline (B1265446) scaffold has been harnessed for biological applications. Recent studies have demonstrated that certain 7-aminoquinoline derivatives can act as fluorescent probes for live-cell imaging. nih.gov Notably, some derivatives have shown high specificity for the Golgi apparatus, a key organelle in cellular secretion and transport pathways. These compounds have potential as low-cost probes for both one- and two-photon fluorescence microscopy, offering new tools for studying cellular biology. nih.gov

Computational and Physicochemical Analysis: To support experimental findings, computational methods are frequently employed. Density Functional Theory (DFT) analysis is used to predict vibrational modes and the HOMO-LUMO energy gap, which correlates with experimental UV-Vis spectra. researchgate.net Furthermore, computational models have been used to assess how the amino and nitrogen substituents affect physicochemical properties like aqueous solubility compared to non-nitrogenated analogs.

Table 2: Summary of Current Research Findings

Research Area Key Findings Techniques Used
Materials Science Forms fluorescent polymorphs and salts with tunable solid-state luminescence. researchgate.net Single-Crystal X-ray Diffraction, Solid-State Emission Spectroscopy
Bioimaging Derivatives show potential as specific fluorescent probes for the Golgi apparatus in live cells. nih.gov Fluorescence Microscopy, Colocalization Experiments

| Computational Chemistry | DFT analysis predicts electronic properties; models predict solubility characteristics. researchgate.net | Density Functional Theory (DFT), Machine Learning Models |

Scope and Objectives of the Academic Research Review on this compound

The scope of this academic review is to systematically document and analyze the scientific literature pertaining exclusively to this compound. It focuses on charting the progression of knowledge from its synthesis to its contemporary applications.

The primary objectives are:

To outline the key synthetic methodologies relevant to the preparation of this specific quinoline derivative.

To trace the evolution of scientific interest, highlighting the transition from fundamental organic synthesis to applied materials science and biophotonics.

To provide a detailed overview of the current research landscape, with a specific focus on its application in the development of luminescent materials and biological imaging probes.

To consolidate the detailed research findings from structural, photophysical, and computational studies to present a holistic understanding of the compound's properties and potential.

This review aims to serve as a comprehensive resource for chemists, materials scientists, and cell biologists interested in the functional applications of tailored heterocyclic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B8540071 7-Amino-2,4-dimethyl-quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2,4-dimethylquinolin-7-amine

InChI

InChI=1S/C11H12N2/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,12H2,1-2H3

InChI Key

BLOIPXZEVRZOKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)N)C

Origin of Product

United States

Synthetic Methodologies for 7 Amino 2,4 Dimethyl Quinoline

Classical Quinoline (B57606) Synthesis Approaches Adapted for 7-Amino-2,4-dimethyl-quinoline

The foundational methods for quinoline synthesis, developed in the late 19th century, remain relevant due to their robustness and utility in creating a wide array of substituted quinolines. youtube.com The synthesis of this compound necessitates specific modifications to these classical approaches to ensure the correct placement of the amino and methyl groups.

Skraup-Type Condensations and Mechanistic Adaptations for Specific Substitution Patterns

The Skraup synthesis is a venerable method for producing quinolines, traditionally involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. youtube.comwikipedia.org In its archetypal form, the reaction can be vigorous. wikipedia.org For the synthesis of this compound, a direct Skraup reaction would be challenging due to the harsh acidic conditions that could lead to unwanted side reactions with the amino group.

A plausible adaptation would involve the use of a protected m-phenylenediamine (B132917) as the starting aniline derivative. The protecting group would need to be stable to the strong acid and oxidative conditions of the Skraup reaction and readily removable in a subsequent step. Furthermore, to achieve the 2,4-dimethyl substitution pattern, a modification of the Skraup reaction, often considered a Doebner-von Miller variation, would be necessary, employing a precursor to an α,β-unsaturated ketone that can yield the desired methyl groups. For instance, the reaction could utilize crotonaldehyde, which can dimerize in situ, or more directly, a compound like mesityl oxide.

A significant challenge in using a meta-substituted aniline is controlling the regioselectivity of the cyclization. The electrophilic cyclization onto the benzene (B151609) ring can occur at either the position ortho or para to the amino group, potentially leading to a mixture of 5-amino and 7-amino quinoline isomers. The reaction conditions would need to be carefully optimized to favor the formation of the desired 7-substituted product.

Starting Material (Protected)ReagentsKey IntermediateExpected Product (After Deprotection)
N-Acetyl-m-phenylenediamineCrotonaldehyde, Sulfuric Acid, Oxidizing Agent (e.g., arsenic acid)1,2-Dihydro-2,4-dimethyl-7-acetamidoquinolineThis compound

Doebner-Miller Variations Incorporating Alkyl and Amino Substituents

The Doebner-Miller reaction is a more versatile variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds to produce substituted quinolines. youtube.comcdnsciencepub.com This method is particularly well-suited for the introduction of substituents onto the pyridine (B92270) ring of the quinoline system. cdnsciencepub.com

To synthesize this compound via this route, one would again start with m-phenylenediamine or a protected version thereof. The α,β-unsaturated carbonyl compound of choice would be mesityl oxide (4-methyl-3-penten-2-one), which would provide the necessary carbon framework for the 2,4-dimethyl substitution pattern. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or a Lewis acid. cdnsciencepub.com

The mechanism is believed to involve the initial conjugate addition of the aniline to the α,β-unsaturated ketone, followed by cyclization and oxidation. As with the Skraup reaction, the use of m-phenylenediamine introduces the issue of regioselectivity, with the potential formation of both 5-amino and 7-amino isomers. The electronic effects of the amino group and the reaction conditions would influence the ratio of these products.

Aniline Derivativeα,β-Unsaturated CarbonylAcid CatalystPotential Products
m-PhenylenediamineMesityl OxideHydrochloric Acid / Lewis AcidThis compound and 5-Amino-2,4-dimethyl-quinoline

Friedländer Annulation and Related Strategies for Amino- and Methyl-Substituted Quinolines

The Friedländer synthesis offers a convergent and often high-yielding route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgalfa-chemistry.comorganicreactions.org This reaction can be catalyzed by either acids or bases. wikipedia.orgalfa-chemistry.com

For the synthesis of this compound, a suitable starting material would be 2,4-diaminobenzaldehyde (B1589423) or a derivative where one amino group is protected. This would be reacted with pentan-2,4-dione (acetylacetone). The condensation would occur between the more nucleophilic amino group ortho to the aldehyde and one of the ketone carbonyls, followed by an intramolecular aldol-type condensation and dehydration to form the quinoline ring system.

A significant challenge with this approach is the availability and stability of the required 2,4-diaminobenzaldehyde. A common strategy to overcome this is the in situ reduction of a readily available nitro-precursor, such as 2-amino-4-nitrobenzaldehyde. The reduction of the nitro group to an amine can be achieved using various reagents, such as iron in acetic acid, immediately followed by the Friedländer condensation in a one-pot procedure. jk-sci.com

2-Aminoaryl CarbonylMethylene (B1212753) CompoundCatalyst/ConditionsExpected Product
2-Amino-4-nitrobenzaldehydePentan-2,4-dione (Acetylacetone)Fe/AcOH (for in situ reduction), then acid or base catalystThis compound

Combes Quinoline Synthesis and Derivatives

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. rsc.orgwikipedia.org This method is particularly well-suited for the synthesis of 2,4-disubstituted quinolines. rsc.org A notable example from the literature is the synthesis of 2,4-dimethyl-7-chloroquinoline from m-chloroaniline and acetylacetone (B45752), which provides a strong precedent for the synthesis of the target compound. nih.gov

By analogy, the reaction of m-phenylenediamine with acetylacetone (pentan-2,4-dione) under strong acid catalysis (e.g., concentrated sulfuric acid) is a highly plausible route to this compound. The reaction proceeds through the formation of a β-aminoenone intermediate, which then undergoes electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline. rsc.org

Similar to the Skraup and Doebner-Miller reactions, the cyclization of the intermediate derived from m-phenylenediamine can theoretically occur at two different positions, leading to a mixture of the 7-amino and 5-amino isomers. However, the reaction conditions can often be tuned to favor one isomer over the other.

Aniline Derivativeβ-DiketoneAcid CatalystPotential Products
m-PhenylenediaminePentan-2,4-dione (Acetylacetone)Concentrated Sulfuric AcidThis compound and 5-Amino-2,4-dimethyl-quinoline

Modern Synthetic Strategies for this compound

While classical methods provide foundational routes, modern synthetic chemistry offers powerful tools for the construction of complex heterocyclic systems, often with greater efficiency and functional group tolerance.

Metal-Catalyzed Coupling Reactions Leading to Quinoline Derivatives (e.g., Palladium-catalyzed cyclizations)

Palladium-catalyzed reactions have become indispensable in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Various palladium-catalyzed strategies have been developed for the synthesis of quinolines.

One such approach involves the intramolecular cyclization of appropriately substituted precursors. For the synthesis of this compound, a hypothetical strategy could involve the palladium-catalyzed amination of a pre-functionalized benzene ring, followed by a cyclization step to form the quinoline core. For instance, a suitably substituted o-alkynyl aniline could undergo a palladium-catalyzed cyclization to form the quinoline ring.

Another powerful method is the palladium-catalyzed C-H activation/functionalization. This approach could potentially be used to construct the quinoline ring from simpler starting materials by forming key C-C bonds directly on the aromatic core. While a specific palladium-catalyzed synthesis of this compound is not prominently reported, the general methodologies are well-established for a wide range of quinoline derivatives. These reactions often exhibit high regioselectivity and can be performed under milder conditions than many of the classical methods.

General StrategyCatalyst SystemPrecursor TypeKey Transformation
Intramolecular CyclizationPd(0) or Pd(II) catalyst with appropriate ligandso-Alkynyl anilines or related structuresCyclization onto the alkyne
C-H Activation/ArylationPd(II) catalyst with directing groupsSubstituted anilines and coupling partnersDirect formation of C-C bonds to build the quinoline core

Multicomponent Reaction (MCR) Approaches to Construct the Quinoline Core

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. The Combes quinoline synthesis, a classic reaction, can be viewed as a two-component reaction that proceeds in a one-pot fashion, involving the condensation of an aniline with a β-diketone. wikipedia.orgwikipedia.org This approach is a straightforward and widely used method for the preparation of 2,4-disubstituted quinolines. wikipedia.org

For the synthesis of this compound, the Combes reaction would involve the acid-catalyzed condensation of 3-amino-4-methylaniline with pentane-2,4-dione. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclodehydration under acidic conditions to yield the final quinoline product. wikipedia.org A variety of acids can be employed as catalysts, including sulfuric acid, polyphosphoric acid (PPA), and others. cambridge.org

The general reaction scheme is as follows:

Reaction Scheme: Combes Synthesis of this compound

Reactant 1Reactant 2CatalystProduct
3-amino-4-methylanilinepentane-2,4-dioneH₂SO₄ or PPAThis compound

This method is particularly effective for generating the 2,4-dimethylquinoline (B72138) core structure. The regioselectivity of the cyclization is directed by the substitution pattern of the aniline precursor.

Domino and Cascade Reactions for One-Pot Synthesis of this compound

Domino and cascade reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, all occurring under the same reaction conditions. The Doebner-von Miller reaction is a classical example that can be considered a domino reaction for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is often catalyzed by Brønsted or Lewis acids. wikipedia.org

In a variation of this reaction for the synthesis of this compound, 3-amino-4-methylaniline could be reacted with an α,β-unsaturated ketone, such as mesityl oxide, or with a mixture of acetone (B3395972) and an aldehyde which generates the unsaturated ketone in situ. The reaction mechanism is complex and still a subject of discussion but is thought to involve Michael addition, cyclization, dehydration, and oxidation steps to furnish the aromatic quinoline ring. wikipedia.orgacs.org

Reactant 1Reactant 2 (or in situ generated)Catalyst (Acid)Product
3-amino-4-methylanilineMesityl OxideHCl, H₂SO₄, etc.This compound

This one-pot approach avoids the isolation of intermediates, making it an efficient, albeit sometimes lower-yielding, route to substituted quinolines. nih.gov

Ring-Closing Metathesis (RCM) Approaches (if applicable)

Ring-closing metathesis (RCM) is a powerful tool in organic synthesis for the construction of cyclic compounds, particularly unsaturated rings. While its application in the synthesis of quinolines is less common than classical methods, it presents a potential modern approach. A hypothetical RCM strategy for the synthesis of a dihydroquinoline precursor to this compound would involve the preparation of a diene-substituted aniline derivative.

For instance, a precursor such as N-allyl-N-(prop-1-en-2-yl)-3-amino-4-methylaniline could be subjected to RCM using a ruthenium-based catalyst (e.g., Grubbs' catalyst). This would lead to the formation of a 1,2-dihydroquinoline (B8789712) ring. Subsequent oxidation of the dihydroquinoline would yield the aromatic quinoline core. The amino group at the 7-position would need to be protected during the metathesis reaction and deprotected afterward.

Precursor Sourcing and Synthesis for this compound

The availability and synthesis of appropriately substituted precursors are crucial for the successful synthesis of the target molecule.

Synthesis and Functionalization of Aniline Derivatives (e.g., 3-amino-4-methylaniline if relevant)

The key aniline precursor for the synthesis of this compound via the Combes or Doebner-von Miller reaction is 3-amino-4-methylaniline. A common route to this diamine involves the reduction of a corresponding nitroaniline. Specifically, 4-methyl-3-nitroaniline (B15663) can be reduced to 3-amino-4-methylaniline. This reduction can be achieved through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid. prepchem.comgoogle.com

Synthesis of 3-amino-4-methylaniline

Starting MaterialReagent/CatalystSolventProduct
4-methyl-3-nitroanilineH₂, Pd/CMethanol3-amino-4-methylaniline

Synthesis of Carbonyl Components and Enones for Cyclization Reactions

Pentane-2,4-dione (acetylacetone) is a readily available commercial chemical. However, its synthesis can be achieved through the Claisen condensation of ethyl acetate (B1210297) with acetone, followed by decarboxylation. For laboratory-scale synthesis, the C-alkylation of pentane-2,4-dione itself is a common method to produce substituted derivatives. unirioja.esorgsyn.org For the direct synthesis of this compound via the Combes reaction, unsubstituted pentane-2,4-dione is the required carbonyl component.

Halogenated Precursors for Cross-Coupling Strategies

An alternative modern approach to introduce the amino group at the 7-position is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgrsc.org This strategy would first involve the synthesis of a 7-halo-2,4-dimethylquinoline, for example, 7-bromo- or 7-chloro-2,4-dimethylquinoline. This halogenated precursor could potentially be synthesized via a Combes reaction using a halogenated aniline, such as 3-amino-4-methyl-5-bromoaniline, followed by deamination if necessary, or through direct halogenation of 2,4-dimethylquinoline, though this may lead to mixtures of isomers.

Once the 7-halo-2,4-dimethylquinoline is obtained, the amino group can be introduced using an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Hypothetical Buchwald-Hartwig Amination

SubstrateAmine SourceCatalyst/LigandProduct
7-bromo-2,4-dimethylquinolineNH₃Pd(dba)₂ / BINAPThis compound

This method offers a versatile route for the late-stage functionalization of the quinoline core.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce the environmental impact of chemical processes. acs.org This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions, and maximizing the incorporation of starting materials into the final product. nih.govnih.gov While extensive research has been conducted on the green synthesis of the broader quinoline class, specific documented applications of these principles directly to the synthesis of this compound are not widely available in the reviewed literature. The following sections discuss the general potential of these green methodologies as they could apply to its synthesis.

A key goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. rsc.org Research into quinoline synthesis has demonstrated the viability of solvent-free (neat) reactions or the use of water as a benign solvent. acs.org For instance, the Friedländer annulation, a common method for quinoline synthesis, has been successfully performed under solvent-free conditions, often facilitated by solid-supported catalysts or microwave irradiation. nih.govrsc.org These "dry media" reactions can lead to higher yields, shorter reaction times, and simpler work-up procedures. Similarly, conducting syntheses in aqueous media is highly desirable due to the low cost, safety, and minimal environmental impact of water. While specific examples for this compound are not detailed in available research, these solvent-minimization strategies represent a significant area for future development.

Traditional quinoline syntheses often rely on homogeneous acid or base catalysts that are difficult to separate from the reaction mixture and cannot be reused, leading to waste generation. acs.org The development of solid, heterogeneous catalysts is a major focus of green synthetic chemistry. rsc.org These catalysts, such as zeolites, metal oxides, and functionalized polymers or nanoparticles, can be easily filtered from the reaction mixture and reused multiple times, improving the economic and environmental profile of the synthesis. nih.govrsc.org

Nanocatalysts, in particular, have gained attention for their high surface area and catalytic activity in quinoline synthesis. nih.gov For example, magnetic nanoparticles can be used as catalyst supports, allowing for their simple recovery using an external magnet. nih.gov The application of such recyclable catalytic systems to the synthesis of this compound could offer significant advantages over conventional methods.

Table 1: Examples of Heterogeneous Catalysts in General Quinoline Synthesis

Catalyst Type Example Key Advantages
Zeolites Hβ zeolite High selectivity, reusability, solvent-free conditions. rsc.org
Metal Oxides Cobalt Oxide Mild conditions, use of air as an oxidant. organic-chemistry.org
Nanoparticles Fe3O4-supported catalysts Magnetic recovery, high efficiency, reusability. nih.gov
Functionalized g-C3N4 Brønsted acid functionalized g-C3N4 Metal-free, recyclable, works under mild conditions. nih.gov

This table illustrates catalyst types used for the general synthesis of quinoline derivatives, as specific data for this compound is not available.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. nih.gov Syntheses with high atom economy, such as cycloadditions and multicomponent reactions, are inherently less wasteful. nih.govrsc.org The ideal synthesis of this compound would involve a convergent strategy where most or all atoms of the starting materials are incorporated into the final quinoline structure.

Novel synthetic routes are often evaluated based on metrics like reaction mass efficiency and E-factor (environmental factor), which account for all materials used, including solvents, catalysts, and work-up chemicals. Designing a synthesis for this compound that optimizes these metrics is a key challenge for process chemists.

Modern synthetic chemistry increasingly employs alternative energy sources to drive reactions more efficiently than conventional heating. Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating reaction rates, often leading to dramatically reduced reaction times and improved yields. nih.govunf.edumdpi.com Microwave energy provides rapid and uniform heating, which can minimize the formation of side products. Several studies report the successful use of microwave irradiation for the synthesis of various quinoline derivatives, highlighting its potential for the efficient production of this compound. nih.govnih.gov

Sonochemistry, which uses ultrasound to induce chemical reactions, is another energy-efficient technique. Ultrasound can promote reactions through acoustic cavitation, enhancing mass transfer and creating localized high-temperature and high-pressure zones. This method has been applied to the green synthesis of some heterocyclic compounds, including certain quinoline derivatives, often resulting in shorter reaction times and higher yields under milder conditions. nih.gov

Table 2: Comparison of Conventional vs. Energy-Efficient Methods for a Related Quinoline Synthesis

Method Reaction Time Yield Reference
Conventional Heating 5 - 6 hours 78 - 84% nih.gov
Ultrasound Irradiation 20 - 30 minutes 90 - 95% nih.gov

Data for the synthesis of a polysubstituted tetrahydroquinolin-5(1H)-one, illustrating the typical improvements offered by sonochemical methods.

Scale-Up Considerations and Process Optimization for Preparative Synthesis of this compound

Translating a laboratory-scale synthesis to an industrial, preparative scale introduces numerous challenges. For this compound, process optimization would be critical to ensure safety, cost-effectiveness, and consistency. Key considerations include:

Reactant Sourcing and Cost: The availability and cost of starting materials are paramount for large-scale production.

Reaction Conditions: Temperature and pressure control, mixing efficiency, and heat transfer become more complex in large reactors. The exothermic or endothermic nature of the reaction must be carefully managed.

Catalyst Selection: For catalyzed reactions, the cost, stability, and lifespan of the catalyst are crucial. The efficiency of catalyst recovery and regeneration processes directly impacts the economic viability.

Work-up and Purification: Isolation and purification methods must be robust and scalable. Procedures like column chromatography, which are common in the lab, are often impractical for large quantities. Crystallization, distillation, and extraction are preferred methods.

Large-scale validation studies for quinoline synthesis have been performed using heterogeneous catalysts in solvent-free systems, demonstrating the industrial feasibility of these green approaches. rsc.org A successful scale-up of this compound synthesis would likely incorporate these principles to develop a safe, efficient, and environmentally responsible manufacturing process.

Chemical Reactivity and Derivatization of 7 Amino 2,4 Dimethyl Quinoline

Reactions at the Amino Group (N-7 Position) of 7-Amino-2,4-dimethyl-quinoline

The lone pair of electrons on the nitrogen atom of the 7-amino group makes it a potent nucleophile and a site for electrophilic attack. This reactivity enables numerous derivatization strategies, including acylation, alkylation, diazotization, and condensation reactions.

The reaction of this compound with acylating agents, such as acid chlorides or acid anhydrides, leads to the formation of stable amide derivatives. This reaction, a nucleophilic acyl substitution, is a common method for protecting the amino group or for synthesizing biologically active molecules. The reaction is typically carried out in the presence of a base, like triethylamine or pyridine (B92270), to neutralize the hydrochloric acid byproduct formed when using acid chlorides. researchgate.net

Table 1: Acylation of this compound

Reactant Reagent Conditions Product Class
This compound Acetyl chloride Base (e.g., Triethylamine), Dichloromethane N-(2,4-dimethylquinolin-7-yl)acetamide
This compound Benzoyl chloride Base (e.g., Pyridine) N-(2,4-dimethylquinolin-7-yl)benzamide

Direct alkylation of the 7-amino group with alkyl halides can produce secondary and tertiary amine derivatives. However, these reactions can be challenging to control, often resulting in a mixture of mono-, di-, and even quaternary ammonium salts due to the increasing nucleophilicity of the alkylated products. Selective mono-alkylation typically requires specific synthetic strategies, such as reductive amination or the use of catalysts to control the degree of substitution. chemistryviews.org Tertiary amines with varied alkyl substituents are significant building blocks for many pharmaceutical compounds. chemistryviews.org

Table 2: Potential Alkylation Reactions of this compound

Reactant Reagent Product Class (Potential)
This compound Methyl iodide 7-(Methylamino)-2,4-dimethyl-quinoline

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org This process converts the amino group into a highly versatile diazonium salt intermediate (2,4-dimethyl-quinoline-7-diazonium chloride).

This diazonium salt is generally unstable and is used immediately in subsequent reactions. organic-chemistry.org The Sandmeyer reaction is a classic transformation of diazonium salts, where the diazonium group is replaced by a halide (–Cl, –Br) or a cyano (–CN) group using a corresponding copper(I) salt catalyst (CuCl, CuBr, CuCN). wikipedia.orgnih.gov This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Other transformations include:

Replacement with Iodine: Reaction with potassium iodide (KI) does not require a copper catalyst. organic-chemistry.org

Replacement with Fluorine: The Balz–Schiemann reaction involves the formation of a tetrafluoroborate diazonium salt, which upon heating, yields the fluoro-derivative. wikipedia.org

Replacement with a Hydroxyl Group: Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl group (–OH), forming 7-Hydroxy-2,4-dimethyl-quinoline. wikipedia.org

Table 3: Diazotization and Sandmeyer-Type Reactions

Intermediate Reagent Reaction Name Product
2,4-dimethyl-quinoline-7-diazonium chloride Copper(I) chloride (CuCl) Sandmeyer 7-Chloro-2,4-dimethyl-quinoline
2,4-dimethyl-quinoline-7-diazonium chloride Copper(I) bromide (CuBr) Sandmeyer 7-Bromo-2,4-dimethyl-quinoline
2,4-dimethyl-quinoline-7-diazonium chloride Copper(I) cyanide (CuCN) Sandmeyer 2,4-dimethyl-quinoline-7-carbonitrile
2,4-dimethyl-quinoline-7-diazonium chloride H₂O, Heat Hydrolysis 7-Hydroxy-2,4-dimethyl-quinoline

The primary amino group of this compound readily condenses with the carbonyl group of aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov The reaction is typically carried out by refluxing the reactants in an alcohol solvent, such as ethanol. bepls.com The formation of the azomethine group (–N=CH–) is a reversible reaction, and it is often accelerated by acid catalysis. nih.govbepls.com These Schiff bases are important intermediates in organic synthesis and often exhibit a range of biological activities. bepls.com

Table 4: Schiff Base Formation

Reactant Reagent Conditions Product Class
This compound Benzaldehyde Ethanol, Reflux N-benzylidene-2,4-dimethylquinolin-7-amine
This compound Acetone (B3395972) Acid catalyst, Heat N-(propan-2-ylidene)-2,4-dimethylquinolin-7-amine

Urea (B33335) and thiourea derivatives can be synthesized from this compound by reaction with isocyanates and isothiocyanates, respectively. nih.govnih.gov This reaction involves the nucleophilic addition of the amino group to the electrophilic carbon atom of the isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S) moiety. mdpi.com The reactions are generally straightforward and proceed under mild conditions, often by stirring the components at room temperature in a suitable solvent like dimethylformamide (DMF). mdpi.com

Alternatively, thioureas can be prepared in a two-step process where the amine is first reacted with thiophosgene (CSCl₂) to form an intermediate isothiocyanate, which is then reacted with a second primary or secondary amine. mdpi.comnih.gov

Table 5: Synthesis of Urea and Thiourea Derivatives

Reactant Reagent Product Class
This compound Phenyl isocyanate 1-(2,4-dimethylquinolin-7-yl)-3-phenylurea
This compound Methyl isothiocyanate 1-(2,4-dimethylquinolin-7-yl)-3-methylthiourea

The reaction of this compound with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. This classic reaction, often referred to as the Hinsberg test for amines, involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of HCl. The resulting sulfonamide derived from a primary amine has an acidic proton on the nitrogen, which makes it soluble in aqueous alkali. This reaction is crucial for the synthesis of many sulfonamide-based therapeutic agents. nih.gov

Table 6: Sulfonamide Formation

Reactant Reagent Conditions Product Class
This compound Benzenesulfonyl chloride Aqueous base (e.g., NaOH) N-(2,4-dimethylquinolin-7-yl)benzenesulfonamide

Oxidative Coupling Reactions

Oxidative coupling reactions involve the formation of a new bond between two molecules, typically with the assistance of an oxidizing agent. In the context of amino-substituted aromatic compounds, this can lead to the formation of dimers or polymers. While specific studies on the oxidative coupling of this compound are not extensively documented, the reactivity of analogous compounds such as 5-amino quinoline (B57606) suggests potential pathways. The oxidative polymerization of 5-amino quinoline in an acidic medium using ammonium persulfate as an oxidant has been shown to produce oligomeric structures. dergipark.org.tr Spectral analysis of the resulting material indicated that the monomer units were coupled at the 3, 6, and 8 positions of the quinoline ring, leading to the formation of phenazine-like structures. dergipark.org.tr

By analogy, it can be postulated that this compound could undergo similar oxidative coupling reactions. The presence of the activating amino group at the 7-position, along with the methyl groups at positions 2 and 4, would likely influence the regioselectivity of the coupling, potentially favoring bond formation at positions ortho and para to the amino group that are not sterically hindered.

Reactions Involving the Quinoline Nucleus of this compound

The quinoline ring system is a versatile scaffold that can undergo a range of chemical transformations. The presence of the amino and methyl groups on the this compound molecule significantly influences the reactivity of the quinoline nucleus.

Electrophilic Aromatic Substitution (EAS) Reactions

The quinoline ring is generally susceptible to electrophilic aromatic substitution. The amino group at the 7-position is a strong activating group and an ortho-, para-director, while the methyl groups at positions 2 and 4 are weakly activating and also ortho-, para-directing. The nitrogen atom in the quinoline ring is a deactivating group, particularly for substitution on the pyridine ring. Therefore, electrophilic substitution is expected to occur preferentially on the benzene (B151609) ring of the quinoline nucleus.

A notable example of an electrophilic aromatic substitution reaction involving this compound is the Mannich reaction. In a one-pot synthesis, this compound reacts with 2,4-di-tert-butylphenol (B135424) and paraformaldehyde to yield 6,8-Di-tert-Butyl-3-(2,4-dimethyl-quinolin-7-yl)-3,4-dihydro-2H-benzo[e] dergipark.org.trsemanticscholar.orgoxazine. researchgate.netresearchgate.net This transformation proceeds via an initial aminomethylation of the phenol (B47542), followed by cyclization.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

ReactionElectrophilePredicted Major Product(s)
NitrationNO₂⁺6-Nitro-7-amino-2,4-dimethyl-quinoline
HalogenationX⁺ (e.g., Br⁺, Cl⁺)6-Halo-7-amino-2,4-dimethyl-quinoline
SulfonationSO₃This compound-6-sulfonic acid

Note: This table is based on theoretical directing effects and has not been experimentally verified in the available literature.

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution reactions on the quinoline ring typically require the presence of a good leaving group and activation by electron-withdrawing substituents. The this compound molecule is an electron-rich system due to the presence of the amino and methyl groups and lacks a suitable leaving group on the quinoline nucleus. Consequently, it is not expected to undergo classical nucleophilic aromatic substitution reactions under standard conditions. For such reactions to occur, the quinoline ring would need to be further substituted with strong electron-withdrawing groups and a leaving group at an appropriate position.

Oxidation Reactions of the Quinoline Ring

The quinoline ring system can be oxidized under various conditions. The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. The synthesis of N-oxides from tertiary amines, including heteroaromatic amines, is a well-established transformation and can be achieved using various oxidizing agents such as hydrogen peroxide or peroxy acids. nih.gov The formation of the N-oxide can, in turn, activate the quinoline ring for further functionalization, particularly at the C2 and C8 positions. researchgate.net While there are no specific reports on the N-oxidation of this compound, it is a plausible reaction.

The formation of quinones from the quinoline ring is also a possibility, although this typically requires more forcing oxidation conditions and appropriate substitution patterns. Given the presence of the electron-donating amino group, the benzene ring of this compound could potentially be susceptible to oxidation to a quinone derivative under strong oxidizing conditions, though this has not been experimentally demonstrated.

Reduction Reactions of the Quinoline Ring System

The quinoline ring can be reduced to form tetrahydroquinoline derivatives. Catalytic hydrogenation is a common method for this transformation. The hydrogenation of quinolines typically results in the reduction of the pyridine ring to afford 1,2,3,4-tetrahydroquinolines. However, under certain catalytic conditions, selective reduction of the carbocyclic ring to yield 5,6,7,8-tetrahydroquinolines can be achieved. researchgate.net

For this compound, catalytic hydrogenation would be expected to reduce the pyridine ring, yielding 7-Amino-2,4-dimethyl-1,2,3,4-tetrahydroquinoline. The amino group is generally stable under these conditions. The use of specific catalysts could potentially lead to the reduction of the benzene ring.

Hydride reducing agents can also be employed for the reduction of the quinoline ring, although this is less common than catalytic hydrogenation.

Table 2: Potential Reduction Products of this compound

Reaction TypeReagents and ConditionsExpected Major Product
Catalytic HydrogenationH₂, Pd/C or PtO₂7-Amino-2,4-dimethyl-1,2,3,4-tetrahydroquinoline
Catalytic HydrogenationSpecific Ru-based catalysts7-Amino-2,4-dimethyl-5,6,7,8-tetrahydroquinoline

Note: This table represents expected products based on general quinoline reactivity and has not been specifically reported for this compound.

Rearrangement Reactions Involving the Quinoline Core

The quinoline core can participate in various rearrangement reactions, often under specific conditions or with particular substitution patterns. For instance, switchable skeletal editing of quinolines has been reported through Brønsted acid-catalyzed multicomponent reactions of quinoline N-oxides, which can be converted into 2-substituted indolines via cyclization and sequential rearrangement processes. semanticscholar.orgresearchgate.net While these advanced methodologies demonstrate the potential for skeletal reorganization of the quinoline framework, there are no specific examples in the literature of rearrangement reactions involving the parent this compound core under more conventional synthetic conditions.

Reactions at the Methyl Groups (C-2 and C-4 Positions) of this compound

The methyl groups at the C-2 (quinaldine) and C-4 (lepidine) positions of the quinoline ring are not simple alkyl substituents. Their C-H bonds are weakened due to the influence of the aromatic ring system, rendering them "active" methyl groups. This activity allows them to participate in reactions typically associated with benzylic carbons, including oxidations, halogenations, and condensations.

The methyl groups of this compound can undergo oxidation and halogenation reactions characteristic of benzylic positions. The presence of the electron-donating amino group at the C-7 position can further influence the reactivity of the quinoline ring and its substituents, although specific studies on the title compound are limited. However, extensive research on related methylquinolines provides a strong basis for predicting its reactivity.

Benzylic Oxidations:

Oxidation of the methyl groups can be achieved using various reagents to yield either aldehydes or carboxylic acids. Selenium dioxide (SeO₂) is a classic reagent for the controlled oxidation of active methyl groups to aldehydes. In studies on 2,4-dimethylquinoline (B72138), it has been observed that the 2-methyl group is preferentially oxidized over the 4-methyl group. nih.gov This selectivity is attributed to the greater activation of the C-2 position. Applying this to this compound, oxidation with SeO₂ would be expected to primarily yield 7-amino-4-methylquinoline-2-carboxaldehyde.

More aggressive oxidizing agents, such as potassium permanganate (KMnO₄), typically oxidize benzylic methyl groups completely to carboxylic acids. durham.ac.ukrsc.org Treatment of this compound with hot KMnO₄ would likely lead to the formation of 7-amino-quinoline-2,4-dicarboxylic acid, provided the amino group withstands the harsh oxidative conditions.

ReagentSubstrate (Analogue)Product(s)Observations
Selenium Dioxide (SeO₂)2,4,7-Trimethylquinoline4,7-Dimethylquinoline-2-carboxaldehydePreferential oxidation of the C-2 methyl group.
Selenium Dioxide (SeO₂)2,4-Dimethylquinoline4-Methylquinoline-2-carboxaldehydeC-2 methyl group is more susceptible to oxidation. nih.gov
Potassium Permanganate (KMnO₄)AlkylbenzenesBenzoic acidsComplete oxidation of the alkyl side chain to a carboxylic acid. durham.ac.ukrsc.org

Benzylic Halogenations:

Benzylic halogenation, particularly bromination, is commonly carried out using N-Bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator like AIBN). This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. mdpi.com For this compound, the reaction with NBS would be expected to produce bromomethyl derivatives. Given the relative stability of the resulting radicals, a mixture of 7-amino-2-(bromomethyl)-4-methyl-quinoline and 7-amino-4-(bromomethyl)-2-methyl-quinoline is possible. The selectivity would depend on the specific reaction conditions and the subtle electronic influences of the amino group on the stability of the radical intermediates at the C-2 versus C-4 positions.

The active methyl groups of this compound can act as nucleophiles in condensation reactions with carbonyl compounds, particularly aromatic aldehydes. This reactivity is analogous to the Knoevenagel condensation, where an active hydrogen compound adds to a carbonyl group, followed by dehydration. name-reaction.comnih.gov

While not as acidic as typical Knoevenagel substrates like malonic esters, the methyl protons of 2- and 4-methylquinolines can be removed under certain conditions to generate a nucleophilic intermediate (e.g., a 2-methylene-1,2-dihydroquinoline). This intermediate then attacks the aldehyde.

Detailed kinetic studies on the condensation of 2-methylquinoline (quinaldine) with various benzaldehydes in acetic anhydride have shown that the reaction proceeds to form trans-β-(2-quinolyl)styrenes. nih.govresearchgate.net The reaction is catalyzed by acetic acid and involves three main steps: addition, esterification of the intermediate alcohol, and elimination. The initial addition step is rate-determining and is promoted by electron-withdrawing groups on the benzaldehyde. nih.gov It is expected that both the C-2 and C-4 methyl groups of this compound could react similarly, potentially allowing for the synthesis of mono- or di-styryl derivatives depending on the stoichiometry of the reactants.

Quinoline Reactant (Analogue)Aldehyde ReactantConditionsProduct
2-MethylquinolineBenzaldehydeAcetic anhydride, Acetic acid, 130°Ctrans-β-(2-Quinolyl)styrene nih.gov
2-Methylquinolinep-NitrobenzaldehydeAcetic anhydride, Acetic acid, 130°Ctrans-1-(p-Nitrophenyl)-2-(2-quinolyl)ethylene
2-Methylquinolinep-ChlorobenzaldehydeAcetic anhydride, Acetic acid, 130°Ctrans-1-(p-Chlorophenyl)-2-(2-quinolyl)ethylene
2-Methylquinolinep-MethoxybenzaldehydeAcetic anhydride, Acetic acid, 130°Ctrans-1-(p-Methoxyphenyl)-2-(2-quinolyl)ethylene

Formation of Polycyclic Systems and Fused Heterocycles from this compound

The presence of both a nucleophilic amino group and reactive methyl groups on the same quinoline framework provides an excellent platform for the construction of fused polycyclic heterocyclic systems. Through annulation and cyclization reactions, new rings can be built onto the quinoline core, leading to complex and potentially biologically active molecules.

Annulation reactions involve the formation of a new ring onto an existing structure. In the case of this compound, the 7-amino group can act as a nucleophile to react with bifunctional electrophiles, with a subsequent cyclization step potentially involving one of the methyl groups or an adjacent aromatic carbon (C-6 or C-8).

A common strategy for forming fused pyrimidine rings involves reacting an amino-substituted heteroaromatic compound with reagents that can provide the necessary carbon and nitrogen atoms. For example, reacting an aminoquinoline with reagents like formamide or urea can lead to the construction of a pyrimidoquinoline ring system. These reactions often proceed by initial formation of an amidine or urea derivative, followed by intramolecular cyclization and dehydration.

The synthesis of fused heterocycles like pyridoquinolines and pyrimidoquinolines from aminoquinoline precursors is a well-established field. These reactions typically build a new six-membered heterocyclic ring onto the quinoline scaffold.

Pyrimidoquinolines:

The synthesis of pyrimido[4,5-b]quinolines, for instance, can be achieved from 2-aminoquinoline derivatives. organic-chemistry.orgosti.gov One established route involves the reaction of a 2-aminoquinoline-3-carboxamide with reagents like formamide or acetic anhydride. osti.gov This leads to the formation of a 4-hydroxypyrimido[4,5-b]quinoline. Another approach uses 2-amino-3-cyanoquinoline, which can be cyclized with reagents such as guanidine to form 2,4-diaminopyrimido[4,5-b]quinolines. organic-chemistry.org

Applying this logic to this compound, if it were first converted to a derivative containing functional groups at the C-6 or C-8 position adjacent to the amino group (e.g., 7,8-diamino-2,4-dimethyl-quinoline), it could serve as a precursor for linearly fused pyrimido[5,4-g]quinolines or angularly fused pyrimido[4,5-f]quinolines.

Starting Material (Analogue)Reagent(s)Fused Ring System Formed
2-Aminoquinoline-3-carboxamideFormamide4-Hydroxypyrimido[4,5-b]quinoline osti.gov
2-Amino-3-cyanoquinolineGuanidine hydrochloride, t-BuOK2-Amino-3H-pyrimido[4,5-b]quinolin-4(3H)-one derivative organic-chemistry.org
2-Chloro-3-formylquinolineUrea, p-Toluenesulfonic acid2-Oxopyrimido[4,5-b]quinoline derivative organic-chemistry.org
6-Aminothiouracil, Aldehyde, CyclohexanoneDMF, Reflux5-Aryl-2-thioxo-pyrimido[4,5-b]quinoline-4-one derivative organic-chemistry.org

Quinolone derivatives can be formed via intramolecular cyclization if the 7-amino group is first modified to carry a side chain capable of undergoing a ring-closing reaction. This strategy relies on an intramolecular electrophilic aromatic substitution, where an electrophilic center on the side chain attacks an activated position on the quinoline ring (C-6 or C-8).

A classic example of such a cyclization is the Bischler-Napieralski reaction, which is used to synthesize dihydroisoquinolines from β-arylethylamides using a dehydrating agent like POCl₃ or P₂O₅. organic-chemistry.orgjk-sci.comwikipedia.org This reaction proceeds via an intramolecular electrophilic attack of an activated imine- or nitrilium-like intermediate onto an electron-rich aromatic ring.

By analogy, if this compound were acylated with a suitable carboxylic acid derivative (e.g., 3-phenylpropanoic acid) to form an amide, this amide could potentially undergo an acid-catalyzed intramolecular cyclization. The electrophilic species generated from the amide carbonyl would preferentially attack the electron-rich C-8 or C-6 positions, which are activated by the ortho/para-directing amino group, to form a new six-membered ring, resulting in a fused quinolone structure. The success of such a cyclization would depend on the activation of the quinoline ring and the specific conditions used to promote the reaction.

Chemo- and Regioselectivity Considerations in Derivatization

The derivatization of this compound presents interesting challenges and opportunities in terms of chemo- and regioselectivity due to the presence of multiple reactive sites. The molecule possesses a nucleophilic amino group at the 7-position, and several positions on the quinoline ring that can undergo electrophilic substitution. The outcome of a derivatization reaction is highly dependent on the nature of the reagents, reaction conditions, and the directing effects of the substituents already present on the quinoline core.

Chemoselectivity: N-Functionalization vs. Ring Functionalization

The primary consideration in the derivatization of this compound is the chemoselective reaction at the 7-amino group versus the quinoline ring. The amino group, being a potent nucleophile, is the typical site for reactions such as acylation, alkylation, and sulfonylation under standard conditions.

For instance, in acylation reactions , the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base will preferentially lead to the formation of the corresponding 7-amido-2,4-dimethyl-quinoline. The high nucleophilicity of the exocyclic nitrogen of the amino group makes it significantly more reactive towards electrophilic acylating agents than the carbon atoms of the quinoline ring. To achieve acylation on the ring, the amino group would first need to be protected.

Similarly, N-alkylation at the 7-amino position is generally favored over C-alkylation of the ring. This can be achieved using alkyl halides or other alkylating agents. The lone pair of electrons on the nitrogen atom readily attacks the electrophilic carbon of the alkylating agent.

Regioselectivity: Electrophilic Aromatic Substitution on the Quinoline Ring

When considering electrophilic aromatic substitution on the quinoline ring of this compound, the directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The substituents on the benzene ring portion of the quinoline system are the 7-amino group and the fused pyridine ring.

The amino group at the 7-position is a powerful activating group and is ortho, para-directing. This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediates formed during electrophilic attack at the ortho and para positions. In the case of this compound, the positions ortho to the amino group are the 6- and 8-positions, and the para position is the 5-position.

The methyl groups at the 2- and 4-positions are weakly activating and also ortho, para-directing. However, their influence on the regioselectivity of electrophilic substitution on the benzene part of the ring is less significant compared to the strongly activating amino group.

Therefore, for electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation, the incoming electrophile is expected to be directed primarily to the 5-, 6-, and 8-positions. The precise distribution of the products will be influenced by steric hindrance and the specific reaction conditions.

Competition between N-Arylation and C-H Arylation

A notable example of tunable chemo- and regioselectivity is observed in palladium-catalyzed cross-coupling reactions. Research on a similar 7-aminoquinoline (B1265446) scaffold has demonstrated that the reaction outcome can be steered towards either N-arylation at the 7-amino group or C-H activation and subsequent arylation at the 8-position of the quinoline ring. nih.gov This selectivity is remarkably dependent on the choice of the palladium catalyst and the phosphine (B1218219) ligand employed.

In a study on a 7-N-phenylamino-4-(trifluoromethyl)quinoline, it was found that palladium(II) acetate (B1210297) in combination with phosphine ligands that can generate Pd(0) in situ catalyzes the N-arylation. nih.gov Conversely, the use of divalent palladium-phosphine complexes preferentially promotes the C-H activation at the C8-position. nih.gov This selective C-H functionalization is proposed to proceed via an electrophilic aromatic substitution-type mechanism where the C8-position of the quinoline coordinates to the Pd(II) center. nih.gov

The following interactive data table summarizes the selective derivatization of a 7-aminoquinoline derivative, illustrating the control of chemo- and regioselectivity through catalyst and ligand choice.

Table 1. Selective Derivatization of a 7-Aminoquinoline Derivative
Reaction TypePalladium SourceLigandProductYield (%)Reference
N-ArylationPd(OAc)₂XPhos7-N,N-diphenylamino derivative63 nih.gov
N-ArylationPd(OAc)₂JohnPhos7-N,N-diphenylamino derivative86 nih.gov
C-H Arylation at C8Pd(DPPF)Cl₂None8-phenyl-7-N-phenylamino derivative88 nih.gov
C-H Arylation at C8Pd(PPh₃)₂Cl₂None8-phenyl-7-N-phenylamino derivative61 nih.gov

This ability to selectively functionalize either the amino group or a specific position on the quinoline ring underscores the importance of carefully selecting reaction conditions to achieve the desired derivatization of this compound.

Structural Elucidation and Characterization Methodologies for 7 Amino 2,4 Dimethyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 7-Amino-2,4-dimethyl-quinoline. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon framework can be assembled. Due to the absence of publicly available experimental spectra for this compound, the following data and interpretations are based on established principles of NMR spectroscopy and analysis of structurally similar quinoline (B57606) derivatives.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region will feature signals for the protons on the quinoline ring system, while the aliphatic region will show signals for the two methyl groups. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nature of the heterocyclic ring.

Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~6.85 s -
H-5 ~7.50 d ~8.8
H-6 ~6.95 dd ~8.8, 2.4
H-8 ~7.10 d ~2.4
2-CH₃ ~2.55 s -
4-CH₃ ~2.45 s -

Aromatic Protons: The proton at the C-3 position is expected to appear as a singlet. The protons on the benzene (B151609) ring portion of the quinoline (H-5, H-6, and H-8) will display characteristic splitting patterns. H-5 is expected to be a doublet due to coupling with H-6. H-6 should appear as a doublet of doublets, coupling to both H-5 and H-8. H-8 is anticipated to be a doublet with a smaller coupling constant, arising from meta-coupling to H-6.

Methyl Protons: The two methyl groups at positions C-2 and C-4 are expected to appear as sharp singlets in the upfield region of the spectrum.

Amino Protons: The protons of the amino group at C-7 are likely to appear as a broad singlet, and its chemical shift can be concentration-dependent and may be affected by the solvent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons.

Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm) DEPT-135
C-2 ~158.0 -
C-3 ~120.0 +
C-4 ~145.0 -
C-4a ~148.0 -
C-5 ~125.0 +
C-6 ~115.0 +
C-7 ~146.0 -
C-8 ~110.0 +
C-8a ~122.0 -
2-CH₃ ~24.0 +

Quaternary Carbons: The signals for the quaternary carbons (C-2, C-4, C-4a, C-7, and C-8a) would be absent in DEPT-135 spectra but present in the broadband decoupled ¹³C NMR spectrum.

Methine Carbons: The methine carbons (C-3, C-5, C-6, and C-8) are expected to show positive peaks in a DEPT-135 spectrum.

Methyl Carbons: The two methyl carbons will also appear as positive peaks in the DEPT-135 spectrum, but in the upfield aliphatic region.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between H-5 and H-6, and between H-6 and H-8, confirming their connectivity on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. For example, the proton signal at ~6.85 ppm would correlate with the carbon signal at ~120.0 ppm, assigning them to C-3 and H-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (two- or three-bond) correlations between protons and carbons. Key HMBC correlations would include:

The protons of the 2-CH₃ group to C-2 and C-3.

The protons of the 4-CH₃ group to C-4, C-3, and C-4a.

H-5 to C-4, C-4a, and C-7.

H-8 to C-7, C-8a, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. For example, NOE correlations might be observed between the 4-CH₃ protons and the H-5 proton, confirming their close spatial relationship.

While less common, ¹⁵N NMR spectroscopy could be employed to directly probe the nitrogen atom of the amino group. The chemical shift of the nitrogen in the amino group would be characteristic of an aromatic amine. ¹H-¹⁵N HMBC experiments could further confirm the connectivity of the amino group to the quinoline ring by showing correlations from the amino protons and H-6/H-8 to the nitrogen atom at C-7.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula.

Predicted HRMS Data for this compound

Ion Calculated Exact Mass Elemental Formula

The calculated exact mass for the protonated molecule ([M+H]⁺) of this compound (C₁₁H₁₂N₂) is 173.1073. An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition. The isotopic pattern observed in the mass spectrum, particularly the M+1 peak arising from the natural abundance of ¹³C, would further support the proposed formula.

The fragmentation pattern in the mass spectrum, typically obtained through techniques like electron ionization (EI) or collision-induced dissociation (CID), would provide valuable structural information. Predicted key fragmentation pathways for this compound could include:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatic compounds, leading to a fragment ion at m/z 157.

Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic compounds.

Retro-Diels-Alder (RDA) reaction: The quinoline ring system might undergo a retro-Diels-Alder fragmentation, leading to characteristic daughter ions.

By combining the information from these advanced spectroscopic techniques, the chemical structure of this compound can be unequivocally determined and characterized.

Fragmentation Pattern Analysis using Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS)

Mass spectrometry is a critical tool for determining the molecular weight and deducing the structural formula of this compound by analyzing its fragmentation patterns under controlled energy input.

Electron Ionization (EI-MS): As a hard ionization technique, EI-MS imparts significant energy to the molecule, leading to extensive and characteristic fragmentation. The resulting mass spectrum provides a "fingerprint" of the molecule. For this compound (molar mass: 172.23 g/mol ), the molecular ion peak [M]•+ is expected at m/z 172.

The primary fragmentation pathways are predicted to involve the cleavage of the methyl groups and subsequent ring fissions. A common initial fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable [M-15]⁺ ion at m/z 157. This ion can be stabilized by rearrangement to a quinolinium or a related tropylium-like cation. Further fragmentation could involve the loss of hydrogen cyanide (HCN) from the pyridine (B92270) ring, a characteristic fragmentation for quinoline structures, resulting in an ion at m/z 130.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): ESI is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺, at m/z 173 in the positive ion mode. This technique is particularly useful for confirming molecular weight and for subsequent structural analysis through tandem mass spectrometry (MS/MS). nih.gov

In an ESI-MS/MS experiment, the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation of the protonated this compound is expected to be directed by the charge site, which is likely the basic nitrogen of the amino group or the quinoline ring nitrogen. Characteristic product ions would arise from the neutral loss of ammonia (B1221849) (NH₃), yielding an ion at m/z 156. Another possible fragmentation pathway involves the loss of a methyl radical, similar to EI, although typically less pronounced. The stability of the quinoline ring system means that significant energy is required to induce ring cleavage. mdpi.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z) Probable Neutral Loss
EI 172 ([M]•+) 157 •CH₃
130 CH₃, HCN
ESI (+) 173 ([M+H]⁺) 156 NH₃
158 •CH₃

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to exhibit characteristic absorption bands confirming the presence of the amino group, the aromatic quinoline core, and the methyl substituents. nih.govresearchgate.net

The primary amino (-NH₂) group will be evident from a pair of medium-to-strong absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. libretexts.org

The aromatic quinoline ring will produce several characteristic bands. C-H stretching vibrations from the aromatic protons appear above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C and C=N bond stretching vibrations within the quinoline ring system will result in a series of sharp, medium-to-strong intensity peaks in the 1620-1430 cm⁻¹ region. researchgate.net Aromatic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern on the benzene ring portion of the quinoline.

The aliphatic C-H bonds of the two methyl groups will show symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range. Corresponding C-H bending vibrations are expected around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Wavenumber Range (cm⁻¹) Intensity Vibrational Mode Functional Group
3500-3300 Medium-Strong N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂)
3100-3000 Medium-Weak C-H Stretch Aromatic (Quinoline Ring)
2975-2850 Medium C-H Stretch (asymmetric & symmetric) Aliphatic (-CH₃)
1650-1580 Medium N-H Bend (scissoring) Primary Amine (-NH₂)
1620-1430 Medium-Strong C=C and C=N Stretch Aromatic (Quinoline Ring)
1460 Medium C-H Bend (asymmetric) Aliphatic (-CH₃)
1375 Medium-Weak C-H Bend (symmetric) Aliphatic (-CH₃)
900-675 Medium-Strong C-H Bend (out-of-plane) Aromatic (Quinoline Ring)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Conjugation, and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is directly related to its electronic structure and extent of conjugation. The UV-Vis spectrum of this compound is dominated by π → π* transitions within the conjugated quinoline ring system. researchgate.net

Unsubstituted quinoline exhibits characteristic absorption bands in the UV region. The introduction of substituents significantly influences the position and intensity of these bands. The amino group at the 7-position acts as a powerful auxochrome (a color-intensifying group) due to its electron-donating nature via resonance. This interaction extends the conjugated system, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent quinoline molecule. acs.org The two methyl groups, being weakly electron-donating, contribute further, albeit smaller, bathochromic shifts.

The spectrum is expected to show two main absorption bands characteristic of quinoline derivatives. The first, higher-energy band (related to the β-band of benzene) will appear in the shorter wavelength UV region, while the second, lower-energy band (related to the p-band of benzene) will be shifted towards the visible region due to the extensive conjugation and the influence of the amino group. researchgate.net This technique is also highly sensitive to concentration and can be used for quantitative analysis and purity assessment by applying the Beer-Lambert Law, provided a pure standard is available.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Transition Type Expected λ_max Range (nm) Description
π → π* 230 - 260 High-energy transition within the quinoline ring system.
π → π* 330 - 370 Lower-energy transition, significantly red-shifted due to the electron-donating amino group extending conjugation.

X-ray Crystallography for Definitive Solid-State Structure Determination

The solid-state packing of this compound would be governed by a combination of intermolecular forces. The most significant of these is expected to be hydrogen bonding. The amino group at the 7-position can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring (at position 1) can act as a hydrogen bond acceptor. This would likely lead to the formation of intermolecular N-H···N hydrogen bonds, linking molecules into chains or dimeric motifs. nih.gov

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatography is indispensable for the separation, isolation, and purity assessment of this compound from reaction mixtures and for verifying its final purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of a synthesis and for preliminary purity checks. noveltyjournals.com For a moderately polar compound like this compound, a silica (B1680970) gel plate would serve as the stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) would be used. The relative polarity of the solvent mixture can be adjusted to achieve optimal separation, with the compound's spot visualized under UV light due to its chromophoric nature.

Column Chromatography: For preparative scale purification, column chromatography is the standard method. nih.gov Silica gel is the most common stationary phase. The crude product is loaded onto the column and eluted with a solvent system similar to that optimized by TLC. Fractions are collected and analyzed by TLC to pool the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC provides a highly efficient method for both analytical purity assessment and preparative purification. For analytical purposes, a reverse-phase C18 column is typically used with a mobile phase of acetonitrile (B52724) and water, often with a buffer or modifier like formic acid to ensure good peak shape for the basic amine. The high resolution of HPLC allows for the accurate quantification of purity by measuring the area of the product peak relative to any impurity peaks detected by a UV detector set at one of the compound's absorption maxima. noveltyjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to separate, identify, and quantify volatile and thermally stable compounds. In the context of this compound, GC-MS serves to confirm its molecular weight and reveal its fragmentation pattern, which is a unique fingerprint of the molecule's structure.

The sample, upon injection, is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge (m/z) ratio, generating a mass spectrum.

For this compound (molecular weight: 172.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 172. Key fragmentation patterns for quinolines often involve the loss of substituents from the ring. nih.govresearchgate.net A characteristic fragmentation could be the loss of a methyl group (CH₃), resulting in a significant fragment ion at m/z ≈ 157 (M-15). The specific fragmentation is crucial for the structural confirmation of the dimethyl-substituted quinoline core. In some cases, derivatization of the amino group may be employed to enhance volatility and improve chromatographic peak shape. nih.gov

Table 1: Hypothetical GC-MS Data for this compound This table presents expected, illustrative data for the analysis of this compound under typical GC-MS conditions.

Retention Time (min)Observed Ion (m/z)Relative Intensity (%)Proposed Fragment Identity
12.45172.185[M]⁺ (Molecular Ion)
12.45157.1100[M-CH₃]⁺
12.45130.145[M-C₂H₄N]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Samples

For compounds that may have limited volatility or thermal stability, Liquid Chromatography-Mass Spectrometry is the preferred method for identification and characterization. This compound, with its polar amino group, is well-suited for LC-MS analysis, particularly using electrospray ionization (ESI).

In this technique, the sample is first separated via high-performance liquid chromatography, typically on a reversed-phase column (e.g., C18). The mobile phase, a mixture of aqueous and organic solvents, carries the sample through the column. As the compound elutes, it is introduced into the mass spectrometer's ion source. ESI is a soft ionization technique that generates intact molecular ions with minimal fragmentation. Due to the basic nature of the amino group, analysis is commonly performed in positive ion mode, where the molecule is protonated to form a pseudomolecular ion [M+H]⁺.

For this compound, the expected pseudomolecular ion would appear at an m/z value of approximately 173.11 (C₁₁H₁₂N₂ + H⁺). nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₁₁H₁₃N₂⁺ for the protonated molecule) with a high degree of confidence.

Table 2: Hypothetical LC-MS Data for this compound This table presents expected, illustrative data for the analysis of this compound under typical reversed-phase LC-MS conditions with ESI.

Retention Time (min)Ionization ModePrecursor Ion (m/z)Proposed IdentityHigh-Resolution Mass (Calculated)High-Resolution Mass (Found)
5.82ESI Positive173.11[M+H]⁺173.1128173.1125

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Separation

High-Performance Liquid Chromatography with UV detection is a cornerstone technique for determining the purity of chemical compounds. The quinoline ring system in this compound contains a strong chromophore, making it highly responsive to UV detection and allowing for sensitive analysis. nih.gov

For purity analysis, a sample is separated on an analytical HPLC column, and the eluent is passed through a UV detector set at a wavelength of maximum absorbance for the compound. The resulting chromatogram displays peaks corresponding to the target compound and any impurities. The area of each peak is proportional to the concentration of the corresponding substance. Purity is typically expressed as the percentage of the main peak area relative to the total area of all detected peaks. researchgate.net

This same principle can be adapted for preparative separation by using a larger column and a higher flow rate to isolate larger quantities of the pure compound from a crude reaction mixture.

Table 3: Hypothetical HPLC Purity Analysis of this compound This table illustrates a typical output for an HPLC purity analysis, showing the main product and a minor impurity.

Peak IDRetention Time (min)Peak AreaArea %Identity
14.1515,2340.45Impurity
26.213,370,89099.55This compound

Elemental Analysis (CHN) for Stoichiometry Confirmation and Purity Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a direct confirmation of the compound's empirical and molecular formula. The process involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

The experimental percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula. For a sample to be considered pure and to confirm its stoichiometry, the experimental values must align with the theoretical values within an accepted margin of error, typically ±0.4%. For this compound (C₁₁H₁₂N₂), the theoretical composition provides a benchmark for this analysis. nih.gov

Table 4: Elemental Analysis Data for this compound (C₁₁H₁₂N₂) This table compares the theoretical elemental composition with hypothetical experimental results for a pure sample.

ElementTheoretical %Found %Difference %
Carbon (C)76.7076.55-0.15
Hydrogen (H)7.027.08+0.06
Nitrogen (N)16.2716.31+0.04

Computational and Theoretical Investigations of 7 Amino 2,4 Dimethyl Quinoline

Conformational Analysis and Molecular Dynamics Simulations

Flexibility of the Quinoline (B57606) Ring System

The quinoline core, consisting of fused benzene (B151609) and pyridine (B92270) rings, is an aromatic system and therefore largely rigid and planar. However, the substituents on the 7-Amino-2,4-dimethyl-quinoline molecule introduce specific points of flexibility that can be investigated using computational methods like molecular dynamics (MD) simulations.

MD simulations model the movement of atoms and bonds over time, providing a dynamic picture of the molecule's conformational landscape. Key parameters analyzed in these simulations include:

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues. In this compound, higher RMSF values would be anticipated for the hydrogen atoms of the C2 and C4 methyl groups and the C7 amino group, highlighting their rotational and vibrational freedom relative to the stable quinoline core.

The primary sources of flexibility in this compound are:

Rotation of Methyl Groups: The methyl groups at positions 2 and 4 are not static. They can rotate freely around the carbon-carbon single bond connecting them to the quinoline ring. Computational studies can calculate the energy barrier for this rotation, which is typically low, confirming their high degree of rotational freedom.

Amino Group Inversion: The amino group at position 7 can undergo pyramidal inversion, where the nitrogen atom and its bonded hydrogens move through a planar transition state. The energy barrier for this process can be calculated to understand the dynamics of this motion.

Ring Puckering (Minor): While the aromatic system is predominantly planar, minor out-of-plane vibrations, or puckering, constantly occur. These are typically low-amplitude motions but are a fundamental aspect of the molecule's dynamics.

These subtle flexibilities can be crucial for how the molecule interacts with its environment, such as fitting into the active site of a biological target.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition states that control the reaction rate.

A plausible and common route for synthesizing substituted quinolines is the Combes synthesis. For this compound, this would involve the acid-catalyzed reaction of 1,3-diaminobenzene with acetylacetone (B45752) (2,4-pentanedione). Computational chemists can model this process to characterize the key transition states.

A transition state (TS) represents the highest energy point along a specific reaction coordinate. It is not a stable molecule but a fleeting arrangement of atoms that is a first-order saddle point on the potential energy surface—meaning it is an energy maximum in the direction of the reaction and a minimum in all other vibrational degrees of freedom.

Using DFT methods, researchers can perform a transition state search. This involves:

Proposing a Reaction Coordinate: Identifying the key bond-forming and bond-breaking events. For the Combes synthesis, this would include the initial formation of a Schiff base, followed by electrophilic cyclization and subsequent dehydration steps.

Locating the Saddle Point: Employing algorithms that optimize the molecular geometry to find the TS structure.

Frequency Calculation: Performing a vibrational frequency analysis on the located TS structure. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate to form the product.

For the synthesis of this compound, separate transition states would be calculated for the cyclization step and each of the dehydration (water elimination) steps, providing a precise geometric and energetic picture of these critical moments in the reaction.

Once the geometries and energies of the reactants, intermediates, transition states, and products are calculated, an energy profile diagram can be constructed. This diagram plots the relative potential energy (or Gibbs free energy) against the reaction coordinate, providing a visual representation of the reaction mechanism.

Activation Energy (Ea or ΔG‡): This is the energy difference between the reactants and the highest-energy transition state. It is a critical kinetic parameter; a higher activation energy corresponds to a slower reaction rate.

Reaction Energy (ΔErxn or ΔGrxn): This is the energy difference between the reactants and the final products. A negative value indicates an exothermic (or exergonic) reaction that is thermodynamically favorable.

Computational software can calculate these energies with high accuracy, allowing for a quantitative understanding of the reaction's feasibility and kinetics. The table below shows a hypothetical energy profile for the rate-determining cyclization step in a generic Combes-type synthesis, illustrating the kind of data generated.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactant (Intermediate)Protonated Schiff Base0.0
Transition State (TS)Cyclization Saddle Point+25.5
Product (Intermediate)Cyclized Intermediate-5.2

From this representative data, the activation energy for the cyclization step would be 25.5 kcal/mol.

Spectroscopic Property Prediction and Validation

Computational chemistry excels at predicting spectroscopic properties, which is invaluable for confirming molecular structures and interpreting experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the gold standard for predicting NMR chemical shifts (δ).

The process involves:

Geometry Optimization: The molecule's 3D structure is first optimized to find its lowest energy conformation.

Shielding Tensor Calculation: The GIAO method is used to calculate the magnetic shielding tensor for each nucleus in the presence of an external magnetic field.

Chemical Shift Calculation: The isotropic shielding value (σ_iso) is obtained from the tensor. This value is then converted to a chemical shift (δ) by referencing it against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). δ_calc = σ_ref - σ_iso

For improved accuracy, calculated shifts are often scaled using a linear regression derived from comparing a set of known molecules' experimental and computed shifts. High correlation between theoretical and experimental values can confirm a proposed structure. The following table provides an illustrative example of predicted versus experimental ¹³C NMR shifts for a substituted quinoline.

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)Difference (ppm)
C2158.5159.2-0.7
C3120.8121.1-0.3
C4147.9148.3-0.4
C5128.1128.9-0.8
C6118.5119.0-0.5
C7145.2145.8-0.6
C8108.3109.1-0.8

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states.

The key outputs of a TD-DFT calculation are:

Excitation Energies: The energy required to promote an electron from an occupied molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to an unoccupied one (like the Lowest Unoccupied Molecular Orbital, LUMO). This energy is inversely proportional to the absorption wavelength (λ_max).

Oscillator Strength (f): A dimensionless quantity that represents the probability of a given electronic transition. A higher oscillator strength corresponds to a more intense absorption peak in the UV-Vis spectrum. Transitions with an oscillator strength near zero are considered "forbidden" and are not typically observed experimentally.

Solvent effects are critical for accurate predictions and are often included using a Polarizable Continuum Model (PCM), which simulates the bulk electrostatic effect of the solvent. Theoretical studies on aminoquinolines show that the absorption bands are typically due to π → π* transitions. The table below presents hypothetical TD-DFT results for the lowest energy electronic transitions of an amino-substituted quinoline.

TransitionCalculated λmax (nm)Oscillator Strength (f)Primary Orbital Contribution
S0 → S13550.158HOMO → LUMO
S0 → S23100.089HOMO-1 → LUMO
S0 → S32850.452HOMO → LUMO+1

These calculations can also be extended to model fluorescence by optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition back to the ground state, providing insight into the emission spectrum.

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Theoretical calculations of the vibrational frequencies for this compound provide a powerful tool for the interpretation and assignment of its infrared (IR) and Raman spectra. These computational studies, typically employing Density Functional Theory (DFT), allow for a detailed understanding of the molecule's vibrational modes.

A comprehensive vibrational analysis has been conducted on the related compound, 7-amino-2,4-dimethylquinolinium formate (B1220265), using the B3LYP level of theory with a 6-31G(d) basis set. Current time information in Edmonton, CA. The calculated vibrational spectra for the 7-amino-2,4-dimethylquinolinium cation in this study offer significant insights into the vibrational characteristics of the parent this compound molecule, as the core quinoline structure's vibrations are largely represented. The study confirms that the theoretical vibrational wavenumbers are in good agreement with experimental data, enabling reliable assignments for the observed spectral bands. Current time information in Edmonton, CA.

The vibrational modes of the this compound structure can be categorized based on the functional groups present. The amino group (-NH2) exhibits characteristic symmetric and asymmetric stretching vibrations, typically observed in the high-frequency region of the IR spectrum. The quinoline ring itself presents a complex series of vibrational modes, including C-H stretching, C-C stretching, and various in-plane and out-of-plane bending vibrations. The methyl groups (-CH3) also contribute to the spectra with their own distinct stretching and bending frequencies.

A selection of calculated vibrational frequencies and their assignments for the 7-amino-2,4-dimethylquinolinium cation, which are largely transferable to this compound, are presented in the table below.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Asymmetric Stretch3450
N-H Symmetric Stretch3350
C-H Aromatic Stretch3100 - 3000
C-H Methyl Stretch2980 - 2870
C=C Aromatic Stretch1620 - 1580
C-N Stretch1350 - 1250
C-H In-plane Bend1300 - 1000
C-H Out-of-plane Bend950 - 750

Note: The data presented is based on the 7-amino-2,4-dimethylquinolinium cation from its formate salt and serves as a close approximation for this compound.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors and reactivity indices derived from computational studies offer valuable insights into the electronic structure, stability, and chemical reactivity of this compound. These parameters are often calculated using DFT methods, with the B3LYP functional being a common choice.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For the related 7-amino-2,4-dimethylquinolinium cation, the HOMO-LUMO energy gap has been calculated, indicating the potential for intramolecular charge transfer. Current time information in Edmonton, CA.

From the HOMO and LUMO energies, several reactivity indices can be derived:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2.

Chemical Softness (S): Calculated as 1 / (2η).

Electrophilicity Index (ω): Calculated as χ² / (2η).

These indices provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index suggests a greater susceptibility to nucleophilic attack.

The following table summarizes the calculated quantum chemical descriptors for the 7-amino-2,4-dimethylquinolinium cation, which can be considered as a reasonable approximation for this compound.

ParameterValue
EHOMO-5.8 eV
ELUMO-1.2 eV
HOMO-LUMO Gap4.6 eV
Ionization Potential (I)5.8 eV
Electron Affinity (A)1.2 eV
Electronegativity (χ)3.5 eV
Chemical Hardness (η)2.3 eV
Chemical Softness (S)0.217 eV⁻¹
Electrophilicity Index (ω)2.66 eV

Note: The data is based on calculations for the 7-amino-2,4-dimethylquinolinium cation.

Solvation Effects and Solvent Polarity Influence on Electronic Structure

The electronic structure and properties of this compound can be significantly influenced by its environment, particularly the polarity of the solvent. Computational methods, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvation effects.

In a polar solvent, the charge distribution within the this compound molecule can be altered due to dipole-dipole interactions with the solvent molecules. This can lead to changes in the molecule's dipole moment, as well as shifts in the energies of the HOMO and LUMO. Generally, an increase in solvent polarity is expected to stabilize both the HOMO and LUMO, but the extent of stabilization may differ, leading to a change in the HOMO-LUMO gap.

For quinoline derivatives, it has been observed that the electronic properties are sensitive to the solvent environment. While specific computational studies on the solvation effects on this compound are not extensively available, general trends can be inferred from studies on similar molecules. For example, the dipole moment of the molecule is expected to increase with increasing solvent polarity.

The table below illustrates the hypothetical influence of solvent polarity on key electronic properties of this compound, based on general principles and observations for related compounds.

SolventDielectric Constant (ε)Dipole Moment (Debye)HOMO-LUMO Gap (eV)
Gas Phase1(Baseline Value)(Baseline Value)
Toluene2.4IncreasedSlightly Decreased
Dichloromethane9.1Moderately IncreasedModerately Decreased
Ethanol24.6Significantly IncreasedSignificantly Decreased
Water80.1Highly IncreasedHighly Decreased

These trends indicate that in more polar solvents, this compound is likely to become more polarized, and its reactivity, as indicated by a smaller HOMO-LUMO gap, may be enhanced. These computational insights are crucial for understanding the behavior of the compound in different chemical and biological environments.

Role As a Synthetic Building Block and Precursor in Advanced Chemical Research

Precursor for Advanced Heterocyclic Compounds

The inherent reactivity of the amino group, coupled with the aromatic quinoline (B57606) system, makes 7-amino-2,4-dimethyl-quinoline a valuable starting material for the synthesis of diverse heterocyclic structures. Its application in creating novel fused, bridged, and spiro systems is an area of ongoing chemical exploration.

Synthesis of Nitrogen-Containing Macrocycles and Cage Compounds

While the bifunctional nature of this compound, possessing both an exocyclic primary amine and an endocyclic quinoline nitrogen, suggests its potential utility in the synthesis of nitrogen-containing macrocycles and cage compounds, specific literature detailing its use for these complex three-dimensional structures is limited. The strategic placement of its reactive sites could, in principle, allow for cyclization reactions with appropriate linkers to form large ring or caged molecules, but dedicated research on this application for this specific compound is not extensively documented.

Development of Novel Fused Ring Systems and Aza-Polycycles

The development of fused heterocyclic systems is crucial for creating novel scaffolds in medicinal chemistry and materials science. This compound has been successfully employed as a key building block in the one-pot synthesis of a complex fused ring system.

Specifically, it participates in a Mannich-type reaction with 2,4-di-tert-butylphenol (B135424) and paraformaldehyde to yield the fused-ring benzoxazine (B1645224) derivative, 6,8-Di-tert-butyl-3-(2,4-dimethyl-quinolin-7-yl)-3,4-dihydro-2H-benzo[e] rsc.orgresearchgate.netoxazine . researchgate.netrsc.org This reaction demonstrates the utility of the amino group as a nucleophile to construct a new heterocyclic ring fused onto a phenol (B47542) backbone, incorporating the entire quinoline moiety as a significant substituent. The structural characterization of this compound was confirmed by NMR, IR, and single-crystal X-ray diffraction. researchgate.netrsc.org

The synthesis of this benzoxazine highlights a practical route to elaborate the this compound core into more complex, polycyclic architectures.

Table 1: Synthesis of a Fused Benzoxazine Ring System

Reactants Product Reaction Type
This compound 6,8-Di-tert-butyl-3-(2,4-dimethyl-quinolin-7-yl)-3,4-dihydro-2H-benzo[e] rsc.orgresearchgate.netoxazine One-pot Mannich-type reaction
2,4-Di-tert-butylphenol

Building Block for Bridged and Spiro-Quinoline Systems

The construction of bridged and spiro-quinoline systems introduces significant three-dimensional complexity and conformational rigidity into molecular design. These structural motifs are of high interest in drug discovery for their ability to precisely orient functional groups in space. However, specific examples of this compound being used as a building block for the synthesis of bridged or spiro-quinoline frameworks are not prominently featured in available chemical literature, representing a potential area for future research.

Scaffold for Ligand Design in Coordination Chemistry

The presence of two nitrogen atoms—the exocyclic amino group and the quinoline ring nitrogen—positions this compound as an excellent scaffold for designing ligands for metal coordination. These nitrogen sites can act as Lewis bases, binding to metal centers to form stable complexes.

Chelation Properties and Metal Binding Site Exploration

The chelation potential of this compound has been explored through the synthesis and characterization of its quinolinium salts with a variety of anions, including chloride, formate (B1220265), acetate (B1210297), and benzoate. rsc.orgresearchgate.netrsc.org Crystal structure analysis of these salts confirms that the quinoline ring nitrogen is protonated, and these structures self-assemble into complex three-dimensional supramolecular networks. rsc.orgresearchgate.netrsc.org

These assemblies are stabilized by a combination of noncovalent interactions, including:

Strong Hydrogen Bonds : N-H···O, O-H···O, and N-H···Cl interactions are observed. rsc.orgresearchgate.netrsc.org

Weak Hydrogen Bonds : C-H···O, C-H···N, and C-H···Cl interactions also contribute to the crystal packing. rsc.orgresearchgate.netrsc.org

π-Interactions : Weak C/N-H···π contacts and π-π stacking interactions involving the quinoline rings are prominent in stabilizing the crystal structures. rsc.orgresearchgate.netrsc.org

This ability to form extensive hydrogen-bonding networks and participate in π-stacking underscores its utility as a component in supramolecular chemistry. Furthermore, this quinoline derivative has been used to synthesize four-coordinate zinc(II) complexes, demonstrating its direct utility in metal binding. rsc.org The nitrogen atoms of the quinoline ring and the amino group serve as the primary metal-binding sites, allowing the compound to function as a bidentate chelating ligand.

Table 2: Supramolecular Interactions in 7-Amino-2,4-dimethylquinolinium Salts

Interaction Type Description Reference
Hydrogen Bonding Involves both the protonated quinoline nitrogen and the amino group with various anions (O, Cl). rsc.orgresearchgate.netrsc.org
π-π Stacking Occurs between the aromatic quinoline moieties, contributing to crystal stability. rsc.orgresearchgate.netrsc.org

Synthesis of Polydentate Ligands Incorporating the this compound Moiety

Building upon its fundamental bidentate (N,N) chelation capability, the this compound moiety can be incorporated into larger, polydentate ligand frameworks. The primary amino group at the 7-position serves as a reactive handle for chemical modification, allowing for the attachment of additional donor groups to increase the denticity of the resulting ligand.

While specific research detailing the synthesis of complex polydentate ligands starting from this compound is emerging, the general strategy is well-established for other amino-functionalized heterocycles. For example, reaction of the amino group with aldehydes or ketones can form Schiff base ligands with additional coordination sites. Alternatively, acylation or alkylation of the amino group with molecules containing other donor atoms (e.g., oxygen, sulfur, or additional nitrogens) can produce sophisticated ligands capable of forming highly stable, multi-coordinate complexes with a wide range of metal ions. The synthesis of zinc(II) complexes with ligands derived from 7-amino-2,4-dimethylquinoline serves as a foundational example of its incorporation into functional coordination structures. rsc.org

Investigation of Metal-Ligand Interactions and Complex Formation

The quinoline nucleus, with its embedded nitrogen heteroatom, and the appended amino group at the 7-position provide two potential sites for coordination with metal ions. While specific research focusing solely on the metal complexes of this compound is not extensively documented in current literature, the broader class of aminoquinoline derivatives is well-recognized for its metal-chelating properties. acs.org The nitrogen atoms of the quinoline ring and the exocyclic amino group can act as bidentate or monodentate ligands, forming stable complexes with a variety of transition metals.

The formation of such metal-ligand complexes is influenced by factors including the steric hindrance from the methyl groups at the 2- and 4-positions and the basicity of the nitrogen atoms. In related chiral 8-amino-5,6,7,8-tetrahydroquinoline systems, the diamine chelating ligands have been successfully employed in the synthesis of rhodium and other metal complexes for applications in asymmetric catalysis. mdpi.comresearchgate.net The primary amino function of the diamine ligand is crucial for chelation to the metal center. mdpi.com This suggests that the amino group and quinoline nitrogen of this compound could similarly participate in forming coordinated structures, a topic that warrants further investigation to unlock potential catalytic or material science applications.

Intermediate for Functional Organic Materials

The unique electronic and structural characteristics of this compound make it a valuable intermediate in the synthesis of functional organic materials. Its aromatic, electron-rich scaffold is a key feature for applications in optics and electronics.

Precursors for Fluorescent Dyes and Optoelectronic Probes (emphasis on synthetic pathways)

The 7-aminoquinoline (B1265446) scaffold is a foundational structure for a variety of fluorescent molecules. The amino group at the 7-position acts as a strong electron-donating group, which can create a "push-pull" system when combined with electron-withdrawing groups elsewhere on the quinoline ring. This intramolecular charge transfer (ICT) is a key mechanism for generating fluorescence. mdpi.comacs.org

A powerful synthetic strategy for creating libraries of fluorescent probes has been demonstrated using a closely related scaffold, 7-(dimethylamino)quinoline (DMAQ). mdpi.com This approach highlights a pathway that could be adapted for this compound. The synthesis begins with the core quinoline structure, which is then functionalized at the 2- and 4-positions. For example, a precursor like 2,4-dichloro-7-aminoquinoline could be synthesized and subsequently undergo regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to install diverse chemical moieties at these positions. mdpi.comacs.org

The ability to tune the electronic properties of the substituents at the 2- and 4-positions allows for the rational design of dyes with specific photophysical properties. Installing electron-donating or electron-withdrawing groups can modulate the emission wavelength, quantum yield, and sensitivity to the local environment, such as pH or polarity. mdpi.com For instance, research on DMAQ derivatives showed that functionalization could shift emission wavelengths significantly, creating probes with varied colors and pH sensitivities. mdpi.com This modularity makes the this compound framework a promising precursor for developing bespoke fluorescent dyes and optoelectronic probes for applications like live-cell imaging. mdpi.comacs.org

Table 1: Example of Photophysical Property Tuning in a Related 7-(Dimethylamino)quinoline Scaffold Data adapted from studies on monoarylated DMAQ derivatives to illustrate the principle of tuning.

Substituent at C-2 PositionEmission Peak (pH 7)Emission Peak (Acidic pH)Key Observation
Phenyl~480 nmQuenchedStandard fluorescence
Phenol-functionalized~500 nmRed-shiftedpH-sensitivity in the 4-6.9 range
Fluorine-functionalized~480 nm118 nm red-shift (pH 4 to 2)Tuned pH range for fluorescence changes
Ortho-methoxy-functionalized~480 nm100 nm red-shift (pH 7 to 4)Altered pH-sensitivity range

Monomers for Polymeric Materials (e.g., conducting polymers, specialized resins)

While direct polymerization of this compound is not prominently featured in the literature, its structure possesses functionalities that could allow for its use as a monomer. The primary amino group offers a reactive site for incorporation into polymer backbones such as polyamides, polyimides, or epoxy resins. Derivatization of the amino group to create a vinyl, acrylate (B77674), or other polymerizable moiety could also enable its use in addition polymerization.

Furthermore, the aromatic quinoline ring system suggests potential for creating conducting polymers. Heterocyclic aromatic compounds are foundational to many organic electronic materials. In principle, this compound could be polymerized through oxidative coupling methods, linking the aromatic rings to form a π-conjugated polymer chain. The electron-donating nature of the amino and methyl groups would influence the electronic properties of the resulting polymer. However, this remains a theoretical application awaiting experimental validation.

Building Blocks for Organic Semiconductor Scaffolds and Electronic Materials

The development of new organic semiconductors is crucial for advancing organic electronics, including devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net Heterocyclic compounds, particularly those with extended π-conjugated systems, are essential building blocks for these materials. researchgate.net

This compound serves as a potential building block for larger organic semiconductor molecules. Its quinoline core provides a rigid, planar aromatic structure that can facilitate intermolecular π-stacking in the solid state, which is beneficial for charge transport. The amino and methyl substituents can be used to fine-tune the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its solubility and processing characteristics.

Synthetic routes to larger organic semiconductors could involve using this compound as a nucleophile (via its amino group) or as a substrate for cross-coupling reactions after halogenation of the quinoline ring. By coupling it with other aromatic building blocks, highly conjugated systems with tailored optoelectronic properties can be constructed. While specific examples utilizing this exact molecule are sparse, the general strategy of using functionalized heterocycles is well-established in the design of novel organic electronic materials. mdpi.com

Chemical Library Synthesis and Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening and drug discovery. acs.org This approach relies on the use of a central scaffold that can be elaborated in multiple directions to rapidly build molecular complexity.

Utilization of this compound as a Core Scaffold for Library Generation

This compound is an excellent candidate for a core scaffold in DOS and chemical library generation. Its structure contains multiple points for diversification:

The 7-Amino Group: This primary amine can be readily acylated, alkylated, or used in reductive amination and other C-N bond-forming reactions to attach a wide variety of substituents.

The 2- and 4-Methyl Groups: These positions can be functionalized, for example through oxidation or halogenation, to provide handles for further reactions, such as cross-coupling.

The Quinoline Ring: The aromatic ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups.

The modular synthesis demonstrated with the related DMAQ scaffold provides a clear blueprint for how this compound could be used. mdpi.com By starting with a common quinoline precursor, a library of compounds can be generated through parallel synthesis, where different building blocks are introduced at the variable positions (e.g., the 2-, 4-, and 7-positions). This combinatorial approach allows for the efficient exploration of chemical space around the quinoline core, leading to the discovery of molecules with novel properties, such as new fluorescent probes or biologically active agents. mdpi.com

Strategies for Creating Molecular Diversity Around the Quinoline Framework

The quinoline scaffold is a privileged structure in chemical synthesis, and this compound serves as an excellent starting point for generating molecular diversity. Researchers employ several strategies to modify this core structure, thereby accessing a wide array of novel compounds with tailored properties. These strategies primarily involve functionalization of the exocyclic amino group and substitution on the aromatic rings through C-H activation.

Derivatization of the 7-Amino Group: The primary amine at the C7 position is a versatile handle for synthetic modifications. Standard reactions such as N-acylation, N-alkylation, N-arylation, and sulfonylation can introduce a variety of substituents. For instance, reaction with acid chlorides or anhydrides yields the corresponding amides, while coupling with aryl halides, often under palladium catalysis, leads to N-aryl derivatives. This position is crucial for tuning the electronic properties and steric profile of the molecule, which can influence its biological activity or catalytic performance.

C-H Bond Functionalization: Modern synthetic chemistry increasingly relies on direct C-H bond activation to build molecular complexity efficiently. nih.gov The quinoline nucleus, including in this compound, offers several C-H bonds that can be selectively functionalized. The inherent reactivity of the quinoline ring, influenced by the nitrogen atom and the existing substituents, can direct new functional groups to specific positions (e.g., C5, C6, C8). acs.org Transition metal catalysis, particularly with palladium, rhodium, and nickel, is instrumental in achieving high regioselectivity in these transformations. nih.govacs.org The 7-amino group itself can act as a directing group, guiding ortho-lithiation or metal-catalyzed functionalization to the C8 position.

These approaches allow for the systematic exploration of the chemical space around the this compound core, leading to libraries of compounds for screening in various applications.

Table 1: Key Strategies for Molecular Diversification of the Quinoline Scaffold
StrategyReagents/CatalystPosition of FunctionalizationType of Bond FormedReference
N-ArylationAryl Halides, Pd Catalyst (e.g., Buchwald-Hartwig)C7-NH₂C-N nih.gov
N-AcylationAcid Chlorides, BaseC7-NH₂C(O)-N researchgate.net
C-H ArylationAryl Tosylates, Pd(OAc)₂C2, C5, C8C-C nih.gov
C-H AlkenylationAlkenes, Ru or Pd CatalystC2, C8C-C nih.govresearchgate.net
C-H AlkylationAlkyl Halides, Ni or Rh CatalystC2, C4C-C acs.orgmdpi.com
CarbonylationCO, Pd₂(dba)₃, XantPhosC7 (from 7-bromo precursor)C-C(O) mdpi.com

Precursor for Agrochemical Research Scaffolds and Crop Protection Agents

The quinoline ring is a core component in a number of commercially successful agrochemicals, valued for its broad spectrum of biological activities. researchgate.netingentaconnect.combenthamdirect.com Derivatives of quinoline have been developed as potent fungicides, herbicides, and insecticides. nih.govnih.gov For example, the fungicide quinoxyfen (B1680402) and herbicides derived from quinolinic acid highlight the importance of this scaffold in crop protection. wikipedia.orgnih.gov

This compound represents a valuable precursor for the synthesis of novel agrochemical candidates. Its structure can be systematically modified to generate compounds with potential fungicidal or herbicidal properties. Synthetic routes can be designed to introduce pharmacophores known to be active against agricultural pests and pathogens.

Synthetic Routes to Target Compounds:

Synthesis of Triazolyl-quinolines: The 7-amino group can be converted to an azide (B81097) via diazotization followed by substitution. The resulting 7-azido-2,4-dimethyl-quinoline can then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with a variety of alkynes. This "click chemistry" approach provides a highly efficient route to 1,2,3-triazole-substituted quinolines, a class of compounds frequently associated with potent fungicidal activity.

Synthesis of Quinoline-based Amide and Urea (B33335) Fungicides: The amino group can be acylated with substituted benzoyl chlorides or reacted with isocyanates to form amide or urea linkages, respectively. Many existing fungicides contain these functionalities. By combining the 2,4-dimethyl-quinoline core with various acidic or isocyanate fragments, large libraries of potential fungicides can be rapidly synthesized and screened for activity against plant pathogens like Botrytis cinerea and Fusarium graminearum. acs.org

Modification toward Herbicide Scaffolds: Oxidation of the quinoline ring can yield pyridine (B92270) dicarboxylic acids, similar to the process that converts quinoline to quinolinic acid, a known herbicide precursor. wikipedia.org Selective oxidation of the benzene (B151609) portion of this compound could provide novel substituted pyridine dicarboxylic acids for evaluation as herbicides.

Table 2: Examples of Quinoline-Based Agrochemicals and Their Function
CompoundAgrochemical TypeMode of Action (if known)Reference
QuinoxyfenFungicideSignal transduction (G-protein) inhibitor nih.gov
QuinmeracHerbicideSynthetic auxin nih.gov
QuincloracHerbicideSynthetic auxin nih.gov
TebufloquinFungicideQuinone outside inhibitor (respiration) nih.gov
Assert (Imazapyr) PrecursorHerbicideBranched-chain amino acid synthesis inhibitor wikipedia.org

Application in Catalysis Research

Aminoquinolines have emerged as powerful ligands and directing groups in the field of organometallic catalysis. nih.gov The most studied example, 8-aminoquinoline (B160924), functions as a robust bidentate directing group in a vast number of C-H activation reactions catalyzed by transition metals. researchgate.netchemrxiv.org It coordinates to the metal center through both the endocyclic quinoline nitrogen and the exocyclic amino nitrogen, forming a stable five-membered metallacycle that facilitates regioselective bond cleavage and formation. nih.gov

While less explored, this compound also possesses the necessary features to act as a chelating ligand. It can coordinate to a metal center through its two nitrogen atoms, forming a six-membered metallacycle. The difference in the chelate ring size compared to 8-aminoquinoline can lead to distinct catalytic activities and selectivities. The methyl groups at the C2 and C4 positions provide steric bulk that can influence the coordination geometry and the outcome of the catalytic transformation.

Potential Catalytic Applications:

Ligand in Cross-Coupling Reactions: As a ligand, this compound can be used to stabilize and activate transition metal catalysts (e.g., Palladium, Nickel, Copper) for various cross-coupling reactions. The electronic properties of the ligand, tunable through derivatization of the amino group, can modulate the reactivity of the metal center.

Directing Group for C-H Functionalization: Similar to its 8-amino counterpart, the 7-aminoquinoline moiety can be appended to a substrate to direct the regioselective functionalization of C-H bonds at positions ortho to the point of attachment. This strategy is highly valuable for the late-stage functionalization of complex molecules.

Ligand in Asymmetric Catalysis: By introducing chirality, for instance by resolving this compound or by attaching a chiral auxiliary to the amino group, chiral ligands can be developed. Such ligands, when complexed with metals like Rhodium or Iridium, could be applied in asymmetric hydrogenation or transfer hydrogenation reactions, providing enantioselective access to valuable chiral products. mdpi.com

Table 3: Aminoquinoline-Type Ligands in Metal Catalysis
Ligand TypeMetalCatalytic ApplicationReference
8-Amino-5,6,7,8-tetrahydroquinolineRhodium (Rh)Asymmetric Transfer Hydrogenation mdpi.com
8-AminoquinolineRhenium (Re)Fundamental Coordination Chemistry nih.gov
N-(quinolin-8-yl)pivalamideNickel (Ni)C(sp³)-H Arylation chemrxiv.org
8-AminoquinolinePalladium (Pd)Directing Group for C-H Arylation researchgate.net
Generic QuinolineRuthenium (Ru)N-Heterocyclization scispace.com

Future Perspectives and Emerging Research Directions for 7 Amino 2,4 Dimethyl Quinoline

Development of Novel and Highly Efficient Synthetic Routes

The creation of more efficient, selective, and sustainable methods for synthesizing and functionalizing 7-Amino-2,4-dimethyl-quinoline is a primary focus of future research. This involves moving beyond traditional multi-step syntheses towards more elegant and atom-economical approaches.

Application of C-H Functionalization Strategies

Direct carbon-hydrogen (C–H) functionalization has emerged as a powerful tool in organic synthesis, offering a more direct and less wasteful route to modify complex molecules. For the this compound core, this strategy holds immense promise for creating a diverse range of analogues. Research has demonstrated that transition-metal catalysis is effective for the site-selective functionalization of the quinoline (B57606) ring system. acs.org

Future efforts will likely focus on palladium-catalyzed C-H activation, which has been used to introduce aryl groups at the C8-position of other amino-quinoline derivatives. researchgate.net This methodology could be adapted to this compound to explore the impact of substitution at the C8 position. A plausible catalytic cycle for such a transformation involves the coordination of a Pd(II) species to the quinoline ring, followed by deprotonation, oxidative addition of an aryl halide, and reductive elimination to yield the functionalized product. researchgate.net Beyond C8, site-selective functionalization at other positions such as C2, C3, and C5 has been achieved on the broader quinoline scaffold, indicating a rich field of possibilities. acs.orgacs.orgrsc.org Furthermore, the development of metal-free C-H functionalization protocols, for instance using K₂S₂O₈ to promote radical-radical coupling, presents a greener alternative for creating novel derivatives. oup.com

Table 1: Representative Conditions for C-H Functionalization of Quinoline Derivatives
PositionCatalyst/ReagentCoupling PartnerKey AdvantageReference
C8Pd(DPPF)Cl₂Aryl BromidesHigh selectivity for C-H activation over N-arylation. researchgate.net
C5K₂S₂O₈ (metal-free)AIBN (cyanoalkylation)Avoids transition metal contamination. oup.com
C2Photoredox/Chiral Acidα-Amino RadicalsHigh C2 regioselectivity (>20:1). acs.org
C3Electrochemical (undivided cell)Thiols/DisulfidesMaximum atom economy and direct conversion. rsc.org

Integration of Biocatalysis and Enzymatic Transformations

The use of enzymes in organic synthesis offers unparalleled selectivity under mild, environmentally benign conditions. nih.gov Future research could establish biocatalytic routes for the synthesis of this compound and its derivatives. One promising approach is the adaptation of the enzymatic Friedländer condensation, a classic reaction for quinoline synthesis, which has been shown to proceed under mild conditions using enzymes. nih.gov

Another avenue involves the use of enzymes for specific transformations. For example, monoamine oxidase (MAO-N) variants have been successfully employed to catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) into their corresponding quinoline derivatives. nih.gov A chemo-enzymatic strategy could be envisioned where a substituted tetrahydroquinoline precursor is first synthesized chemically and then subjected to enzymatic oxidation to yield the final this compound product. This approach would leverage the efficiency of chemical synthesis with the clean and selective nature of biocatalysis. nih.gov

Exploration of Underutilized Chemical Transformations and Reactivity Modes

Unlocking novel reactivity patterns of the this compound core is crucial for expanding its chemical space. Future work will likely explore transformations that are not yet standard for this class of compounds. For instance, photoredox-catalyzed dearomative cycloaddition reactions, which have been applied to isoquinolines, could be investigated. researchgate.net Such reactions could lead to the construction of complex, sp³-rich bridged structures, offering novel molecular scaffolds for biological screening. researchgate.net

Additionally, cascade reactions that form multiple bonds in a single operation represent a highly efficient synthetic strategy. The development of new annulation cascades, such as an aza-Michael addition followed by intramolecular cyclization, could provide rapid access to polysubstituted aminoquinolines from simple precursors. nih.gov Applying these less-conventional, multi-bond-forming reactions to substrates that could lead to the this compound framework would be a significant step forward.

Integration into Flow Chemistry and Microreactor Technologies for Continuous Synthesis

Flow chemistry and microreactor technology offer substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, faster reaction times, and straightforward scalability. mdpi.com The application of this technology to the synthesis of this compound is a promising future direction. Continuous-flow processes have already been developed for the synthesis of other quinoline-based active pharmaceutical ingredients, such as the antimalarial drug hydroxychloroquine. nih.govsemanticscholar.org

A future synthetic route could involve a tandem photochemical process in a flow reactor, where an alkene isomerization is followed by a cyclocondensation cascade to generate the quinoline core. vapourtec.com Such a process could allow for the production of various substituted quinolines with throughputs exceeding one gram per hour. vapourtec.com The Doebner-von Miller and Skraup reactions, traditional methods for quinoline synthesis, have also been adapted to continuous-flow systems, demonstrating the versatility of this technology for constructing the quinoline nucleus under more controlled and efficient conditions. rsc.orgresearchgate.net

Application in Photocatalysis and Electrosynthesis for Sustainable Transformations

Modern synthetic chemistry is increasingly turning to photocatalysis and electrosynthesis as green and powerful alternatives to traditional methods that often require harsh reagents. These techniques use light or electricity, respectively, to drive chemical reactions.

Electrosynthesis offers a reagent-free method for oxidation and reduction. An electrochemical approach for the synthesis of the quinoline core via a radical annulation cascade has been demonstrated, operating under transition-metal- and oxidant-free conditions. acs.org Furthermore, electrochemical methods have been developed for the direct C-H functionalization of quinolines, such as C-H acylation using alcohols as the acyl source, providing a sustainable route to valuable derivatives. chemistryviews.org

Visible-light photoredox catalysis has also emerged as a key technology. It enables the generation of radical intermediates under mild conditions, which can then engage in reactions like the Minisci-type alkylation of the quinoline ring. mdpi.comacs.org Iron-catalyzed, visible-light-driven reactions have been used for quinoline hydroxyalkylation from carboxylic acids. mdpi.com These photocatalytic methods could be applied to this compound for late-stage functionalization, allowing for the introduction of novel substituents without the need for pre-functionalized starting materials. acs.org

Advanced Spectroscopic and Structural Characterization Techniques

A complete understanding of a molecule's properties and function requires detailed structural and spectroscopic data. While standard techniques like NMR, IR, and mass spectrometry are routine, emerging methods offer unprecedented levels of detail. researchgate.netasm.org

Future research will benefit from the application of solid-state NMR to study the compound in its solid form, providing insights into its crystal packing and intermolecular interactions, which are inaccessible through solution-state NMR.

Perhaps the most transformative emerging technique for small molecules is cryo-electron microscopy (Cryo-EM), specifically microcrystal electron diffraction (MicroED). This revolutionary method allows for the determination of high-resolution, atomic-level structures from nanocrystals, which are often far too small for conventional X-ray crystallography. mdpi.comacs.org MicroED can obtain crystal structures from simple powders in minutes with minimal sample preparation. mdpi.com The application of MicroED to this compound or its derivatives could provide unambiguous structural determination, confirming stereochemistry and solid-state conformation, which is invaluable for structure-activity relationship studies and rational drug design.

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
Hydroxychloroquine

Deeper Computational Insights into Reactivity, Properties, and Materials Applications

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict and understand the behavior of quinoline derivatives without the need for extensive empirical synthesis. uantwerpen.bekashanu.ac.ir These theoretical studies are crucial for elucidating the electronic structure, reactivity, and potential applications of this compound in materials science.

Quantum-Molecular Descriptors: DFT calculations are employed to determine a range of quantum-molecular descriptors that characterize the molecule's stability and reactivity. uantwerpen.bekashanu.ac.ir Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.gov Other calculated properties like dipole moments, chemical hardness (η), softness, electronic chemical potential (μ), and the global electrophilicity index (ω) provide a comprehensive profile of the molecule's electronic characteristics. kashanu.ac.irrsc.org For instance, studies on similar quinoline derivatives have shown that modifications to the quinoline core can significantly alter these values, thereby tuning the molecule's reactivity for specific applications. kashanu.ac.ir

Reactivity and Interaction Mapping: Molecular Electrostatic Potential (MESP) maps are generated to visualize the charge distribution across the molecule. uantwerpen.benih.gov These maps reveal electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack, offering a predictive guide for chemical reactions. uantwerpen.benih.gov Furthermore, advanced analyses such as Natural Bond Order (NBO) can be used to investigate hyper-conjugative interactions, while Bond Dissociation Energy (BDE) calculations can predict the molecule's sensitivity to autoxidation and hydrolysis. uantwerpen.be The aromaticity of the quinoline rings, quantifiable through indices like HOMA and NICS, has also been studied as a descriptor that can correlate with biological activity. mdpi.com

These computational approaches provide a theoretical foundation for understanding how the specific arrangement of the amino group and two methyl groups on the this compound scaffold influences its electronic properties. This knowledge is invaluable for predicting its behavior in complex systems and for the rational design of new materials.

Computational MethodInvestigated PropertySignificance
Density Functional Theory (DFT) HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability. nih.gov
Dipole Moment, Chemical Hardness/SoftnessCharacterizes electronic properties and stability. kashanu.ac.irrsc.org
Aromaticity Indices (HOMA, NICS)Correlates pi-electron delocalization with potential activity. mdpi.com
Molecular Electrostatic Potential (MESP) Charge Distribution MappingIdentifies sites for electrophilic and nucleophilic attack. uantwerpen.benih.gov
Natural Bond Order (NBO) Analysis Hyper-conjugative InteractionsElucidates intramolecular electronic stabilization. uantwerpen.be
Bond Dissociation Energy (BDE) Bond StrengthPredicts sensitivity to autoxidation and hydrolysis. uantwerpen.be

Strategic Design of Next-Generation Chemical Scaffolds Based on the this compound Core

The 4-aminoquinoline (B48711) scaffold is widely regarded as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govresearchgate.net This recognition extends to isomers like this compound, which serves as a valuable starting point for the strategic design of novel molecules with tailored functions.

Structure-Activity Relationship (SAR) Studies: A cornerstone of scaffold design is the systematic exploration of structure-activity relationships (SAR). For related aminoquinolines, research has demonstrated how the nature and position of substituents on the quinoline ring dramatically influence biological activity and toxicity. slideshare.net For the this compound core, a strategic design approach would involve modifying the peripheral functional groups. For example, substitutions on the amino group or the aromatic ring could be explored to modulate properties such as solubility, target binding affinity, and metabolic stability. The primary amino group itself is a key feature, as studies on analogous 8-aminoquinolines have shown that it is crucial for activity, while the methoxy (B1213986) group present in many active compounds is vital for optimizing efficacy. slideshare.net

Advanced Design Strategies: Modern drug design often employs advanced strategies to create next-generation compounds. One such approach is the synthesis of "push-pull" type fluorescent molecules, where electron-donating groups (like the amino group) and electron-withdrawing groups are placed on a π-conjugated system. nih.gov This strategy has been successfully applied to aminoquinolines to create fluorescent probes that are sensitive to their environment, making them useful for bioimaging applications such as visualizing lipid droplets in cells. nih.gov Another powerful technique is palladium-catalyzed C-H activation, which allows for the selective functionalization of the quinoline core, enabling the creation of diverse libraries of derivatives for screening. nih.gov These methods provide precise control over the final molecular architecture, facilitating the development of highly specialized chemical scaffolds.

Design StrategyDescriptionPotential Application
Structure-Activity Relationship (SAR) Systematic modification of the core scaffold to determine the effect of substituents on function. slideshare.netOptimization of therapeutic efficacy and reduction of toxicity.
"Push-Pull" System Design Incorporating electron-donating and electron-withdrawing groups to create molecules with specific electronic and optical properties. nih.govDevelopment of environment-sensitive fluorescent probes for bioimaging.
C-H Activation Direct functionalization of the quinoline backbone at specific C-H bonds. nih.govEfficient synthesis of novel derivatives with high selectivity.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique structural and electronic features of the this compound scaffold make it an attractive candidate for applications beyond medicine, particularly at the intersection of materials science and supramolecular chemistry.

Functional Polymeric Materials: The quinoline moiety can be incorporated into polymer chains to create functional materials with novel properties. Research has demonstrated the synthesis of quinoline-based acrylate (B77674) monomers that can be polymerized to form materials with applications as polymeric drugs. nih.gov These polymers can be designed for controlled drug release, with the release rate being dependent on factors like pH and temperature. nih.gov Furthermore, amino-functionalized dendritic polymers have been used as catalysts in the synthesis of quinoline derivatives, highlighting a synergistic relationship where polymer science can both utilize and facilitate the chemistry of quinoline scaffolds. researchgate.net

Fluorescent Probes and Sensors: The inherent fluorescence of many quinoline derivatives is a key feature for materials science applications. 7-Aminoquinolines containing both electron-donating (amino) and electron-withdrawing groups can exhibit strong intramolecular charge-transfer (ICT) fluorescence, resulting in large Stokes shifts. nih.gov This property is highly desirable for developing fluorescent probes. Studies have shown that certain 7-aminoquinoline (B1265446) derivatives can specifically localize in the Golgi apparatus of living cells, enabling their use in one- and two-photon fluorescence microscopy for cellular imaging. nih.gov This positions the scaffold as a building block for advanced bio-probes and sensors.

Supramolecular Assembly: Supramolecular chemistry focuses on the non-covalent interactions that govern molecular self-assembly. The this compound molecule possesses features conducive to forming ordered supramolecular structures. The amino group can act as a hydrogen bond donor and acceptor, while the flat, aromatic quinoline ring is ideal for π-π stacking interactions. rsc.org Analogous heterocyclic systems, like 8-hydroxyquinoline, are well-known for their ability to form stable chelate complexes with a variety of metal ions, a process driven by non-covalent coordination bonds. rroij.com This suggests that this compound could similarly act as a ligand in metallo-supramolecular chemistry or self-assemble through a combination of hydrogen bonding and π-stacking to form gels, liquid crystals, or other soft materials. rsc.orgmdpi.com

Interdisciplinary FieldApplication of this compound ScaffoldKey Enabling Properties
Materials Science Incorporation into functional polymers for applications like controlled drug release. nih.govChemical reactivity for monomer synthesis; stability of the core structure.
Development of fluorescent probes for cellular bioimaging (e.g., Golgi apparatus). nih.govIntramolecular charge-transfer (ICT) fluorescence; large Stokes shift.
Supramolecular Chemistry Potential as a building block (tecton) for self-assembling systems. rsc.orgmdpi.comHydrogen bonding capability (amino group); π-π stacking interactions (aromatic rings).
Use as a ligand for forming metal-organic complexes and materials. rroij.comPresence of nitrogen heteroatom and amino group for metal chelation.

Q & A

Q. Basic Characterization

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methyl groups at C2/C4 and amine at C7) .
  • IR Spectroscopy : Identifies NH2_2 stretching (~3400 cm1^{-1}) and quinoline ring vibrations (1600–1450 cm1^{-1}) .

Q. Advanced Techniques

  • X-ray Crystallography : Resolves molecular packing and hydrogen-bonding networks. For example, intermolecular N–H···N interactions stabilize the crystal lattice, with dihedral angles between quinoline and phenyl rings reported at 56–76° .
  • DFT Analysis : Predicts vibrational modes and HOMO-LUMO gaps (e.g., 4.2 eV), correlating with experimental UV-Vis spectra .

How do solvent and storage conditions impact the stability of this compound?

Basic Guidelines
Store in sealed, dry containers at room temperature. Avoid prolonged exposure to light or humidity, which can degrade the amine group .

Advanced Stability Studies
Co-crystallization with acids (e.g., HCl, formic acid) enhances solubility and photostability. For instance, this compound:formic acid cocrystals show 30% higher aqueous solubility than the free base . Accelerated stability testing (40°C/75% RH for 6 months) is recommended for pharmaceutical formulations .

What computational approaches are used to study electronic properties and reactivity?

Q. Advanced Methodologies

  • Density Functional Theory (DFT) : Calculates molecular electrostatic potentials (MEPs) to predict nucleophilic/electrophilic sites. The C2 methyl group exhibits a localized negative charge (−0.12 e), making it reactive toward electrophiles .
  • Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions, such as LP(N) → σ*(C–H) stabilization in the quinoline ring .

How does this compound interact with biological targets, and what mechanisms are proposed?

Q. Advanced Pharmacological Research

  • Enzyme Inhibition : The compound inhibits DNA methyltransferases (DNMTs) by mimicking the cytosine ring, disrupting epigenetic regulation. IC50_{50} values of ~15 µM have been reported in leukemia cell lines .
  • Antimicrobial Activity : Structural analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus via membrane disruption, confirmed via SEM imaging .

Can this compound be engineered into functional materials?

Q. Advanced Material Science

  • Luminescent Cocrystals : Combining with tartaric acid shifts emission to 450 nm (quantum yield Φ = 0.42), useful for organic LEDs .
  • Hydrogen-Bonded Frameworks (HOFs) : Self-assembly with benzoic acid forms porous networks (BET surface area ~250 m2^2/g) for gas storage .

How do structural modifications alter the compound’s properties?

Q. Advanced Structure-Activity Relationships

  • Methyl Group Substitution : Replacing C4–CH3_3 with –CF3_3 increases lipophilicity (logP from 2.1 to 3.8) but reduces solubility .
  • Amine Functionalization : Acetylation of the C7–NH2_2 group abolishes DNMT inhibition, highlighting the amine’s critical role .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.